2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
Description
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Properties
IUPAC Name |
2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQPURKUHJPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544260 | |
| Record name | 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780752-32-1 | |
| Record name | 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine" CAS number
An In-Depth Technical Guide to 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine: Synthesis, Application, and Core Chemical Principles
Executive Summary: 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is a highly reactive pyridine derivative of significant interest to the pharmaceutical industry. Its utility is primarily defined by the electrophilic nature of its bromomethyl group, which makes it a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identity, synthesis protocols, mechanistic activity, and its cornerstone application in the production of proton pump inhibitors (PPIs). Aimed at researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in a laboratory and process chemistry setting.
Chemical Identity and Physicochemical Properties
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is a halogenated pyridine derivative. It is most commonly utilized in its free base form or as a hydrohalide salt to improve handling and stability. While the brominated version is the focus of this guide, its chlorinated analogue, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine, is also widely used in industrial synthesis, often interchangeably depending on the desired reactivity and cost-effectiveness.[1][2] The core properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine | [1] |
| CAS Number (Free Base) | 780752-32-1 | [1] |
| Molecular Formula | C₉H₁₂BrNO | [1] |
| Molecular Weight | 230.11 g/mol | [1] |
| Appearance | Typically an off-white to pale yellow solid | N/A |
| Related Compound (CAS) | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl (86604-75-3) | [3][4] |
The Role of Halogenated Pyridines in Drug Discovery
Halogenated heterocyclic compounds are fundamental building blocks in medicinal chemistry. The strategic placement of a halogen, such as bromine, on a side chain of the pyridine ring transforms the molecule into a potent electrophile. The carbon atom of the bromomethyl (-CH₂Br) group becomes highly susceptible to nucleophilic attack, allowing for the facile formation of new carbon-heteroatom bonds. This reactivity is the cornerstone of its utility, enabling chemists to couple the pyridine moiety with other complex molecular scaffolds.[1] This specific molecule is particularly crucial as a key intermediate in the synthesis of several blockbuster drugs, most notably the anti-ulcer agent omeprazole and its S-enantiomer, esomeprazole.[2][5][6]
Synthesis and Mechanistic Considerations
The synthesis of 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine typically starts from its hydroxymethyl analogue, 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine. The core of the synthesis is the substitution of the hydroxyl group (-OH), a poor leaving group, with a bromide atom.
Synthetic Pathway and Mechanistic Rationale
The conversion relies on activating the hydroxyl group to turn it into a good leaving group, which is then displaced by a bromide ion. Common laboratory and industrial reagents for this transformation include hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).
-
Causality of Reagent Choice : Using a strong acid like HBr protonates the hydroxyl group, forming an oxonium ion (-OH₂⁺). This is an excellent leaving group (water), which is readily displaced by the bromide ion in an Sₙ2 reaction. Alternatively, PBr₃ reacts with the alcohol to form a phosphite ester intermediate, which is also an excellent leaving group for subsequent Sₙ2 attack by bromide.
The overall workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
The following protocol is an illustrative example for the synthesis of the analogous chloro-hydrochloride, which can be adapted for the bromo-compound using appropriate brominating agents.[7]
-
Setup: In a three-necked flask equipped with a stirrer and under an inert atmosphere (e.g., argon), dissolve 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine (1.0 eq) in a suitable anhydrous solvent like dichloromethane.[2][7]
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to control the exothermicity of the reaction with the halogenating agent.
-
Reagent Addition: Slowly add the halogenating agent (e.g., a solution of thionyl chloride, 1.05 eq) dropwise to the cooled solution while stirring vigorously.[7] Maintaining a slow addition rate prevents temperature spikes and the formation of by-products.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours until completion (monitored by TLC or LC-MS).[2]
-
Isolation: Remove the solvent under reduced pressure. The resulting crude solid is then triturated with a non-polar solvent like hexane to precipitate the product, which is collected by filtration.[7]
-
Purification: The collected solid is washed with fresh hexane and dried under a vacuum to yield the final product, typically as its hydrochloride salt if thionyl chloride is used.[7]
Core Application: Synthesis of Proton Pump Inhibitors (PPIs)
The primary industrial application of this pyridine derivative is the synthesis of the benzimidazole class of drugs, which includes omeprazole.[5][6] These drugs function by inhibiting the stomach's H⁺/K⁺ ATPase proton pump.
Reaction Mechanism and Workflow
The synthesis involves a nucleophilic substitution reaction where the deprotonated nitrogen of the benzimidazole ring attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new carbon-nitrogen bond.
-
Role of Base and Solvent : A base, such as sodium hydroxide, is used to deprotonate the thiol group of 5-methoxy-2-mercaptobenzimidazole, making it a potent nucleophile. The subsequent coupling reaction is typically carried out in a polar solvent like ethanol or isopropanol, which can solvate the ionic intermediates.
The workflow for this crucial coupling step is illustrated below.
Caption: Key steps in the synthesis of Omeprazole.
Analytical Characterization
Confirmation of the structure and assessment of purity are critical. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals:
-
A singlet for the methoxy (-OCH₃) protons.
-
Two distinct singlets for the two non-equivalent methyl (-CH₃) groups on the pyridine ring.
-
A key singlet for the bromomethyl (-CH₂Br) protons, typically downfield due to the electron-withdrawing effect of the bromine atom.
-
A singlet for the lone proton on the pyridine ring.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) will show a prominent molecular ion peak [M+H]⁺ corresponding to the protonated molecule, confirming its molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two mass peaks of nearly equal intensity, [M+H]⁺ and [M+2+H]⁺, which is a definitive confirmation of a monobrominated compound.
Safety, Handling, and Storage
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine and its analogues are reactive and hazardous chemicals that require careful handling.
-
Hazards : Based on data for the chloro-analog, this compound is expected to be a skin, eye, and respiratory irritant.[8][9] Bromomethyl compounds are often lachrymators (tear-inducing).
-
Handling : Always handle this chemical in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Avoid creating dust and avoid all contact with skin, eyes, and clothing.[9][10]
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place.[11] It should be stored away from incompatible materials such as strong oxidizing agents and moisture to prevent degradation.
Conclusion
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is more than a simple chemical intermediate; it is an enabling tool for the construction of life-saving pharmaceuticals. Its value is rooted in the predictable and efficient reactivity of its bromomethyl group. A thorough understanding of its synthesis, mechanistic behavior, and handling requirements, as detailed in this guide, is essential for any scientist or researcher aiming to leverage its synthetic potential in drug discovery and development programs.
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The Lynchpin of Proton Pump Inhibition: A Technical Guide to the Synthetic Mechanism and Utility of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the chemical reactivity and synthetic applications of 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine, a key heterocyclic building block in modern medicinal chemistry. Moving beyond a simple catalogue of reactions, we will dissect the fundamental mechanism of action of this intermediate, focusing on the causality behind its synthetic utility, particularly in the construction of market-leading proton pump inhibitors (PPIs).
Introduction: The Unassuming Architect of Gastric Acid Suppression
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is a highly functionalized pyridine derivative that has become an indispensable tool in the synthesis of a variety of bioactive molecules.[1] While it does not typically exhibit therapeutic effects in its own right, its "mechanism of action" lies in its precisely engineered chemical reactivity. The strategic placement of a bromomethyl group at the 2-position of the substituted pyridine ring renders it a potent electrophile, primed for reaction with a range of nucleophiles. This reactivity is the cornerstone of its utility, most notably as a lynchpin intermediate in the industrial-scale synthesis of omeprazole and related proton pump inhibitors.[2][3] These drugs have revolutionized the treatment of acid-related gastrointestinal disorders.[2] This guide will illuminate the chemical principles that make this unassuming molecule a powerhouse in pharmaceutical synthesis.
Physicochemical Properties and Innate Reactivity
To understand the synthetic utility of 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine, one must first appreciate its structural features and the electronic effects that govern its reactivity.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrNO | [4] (analogue) |
| Molecular Weight | 230.10 g/mol | [4] (analogue) |
| Appearance | White to off-white solid | [1] |
| Key Functional Groups | Pyridine Ring, Bromomethyl, Methoxy, Dimethyl | N/A |
The core of its reactivity lies in the bromomethyl group (-CH₂Br). The electron-withdrawing nature of the pyridine nitrogen atom, particularly at the 2- and 4-positions, enhances the electrophilicity of the benzylic carbon in the bromomethyl group.[5] This makes it an excellent substrate for nucleophilic substitution reactions (Sₙ2). The bromine atom is a good leaving group, readily displaced by a wide array of nucleophiles, including thiols, amines, and alkoxides.[6][7] This predictable and efficient reactivity is the key to its role as a versatile synthetic intermediate.
The Cornerstone Application: Synthesis of Proton Pump Inhibitors
The most prominent application of 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine and its chloro-analogue is in the synthesis of omeprazole, a blockbuster drug for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[2][8]
Therapeutic Target: The Gastric H⁺/K⁺-ATPase
Proton pump inhibitors function by irreversibly inhibiting the gastric H⁺/K⁺-ATPase, the enzyme responsible for the final step in gastric acid secretion.[3] By understanding the target, we can appreciate the elegance of the synthetic strategy that employs our title compound.
The Key Synthetic Reaction: A Nucleophilic Substitution Cascade
The synthesis of the omeprazole backbone involves a crucial nucleophilic substitution reaction between 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (a close analogue of the title compound) and 2-mercapto-5-methoxy-1H-benzimidazole.[3] The thiol group of the benzimidazole derivative acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.[3] This forms a thioether linkage, covalently connecting the pyridine and benzimidazole moieties.
This initial product is then oxidized to form the final sulfoxide structure of omeprazole. The entire process is a testament to the controlled and predictable reactivity of the halomethylpyridine intermediate.
Caption: Synthetic workflow for Omeprazole.
Experimental Protocol: Synthesis of the Omeprazole Precursor
The following protocol is a representative example of the thioether formation step in omeprazole synthesis, adapted from established methodologies.[3]
Materials:
-
2-Mercapto-5-methoxy-1H-benzimidazole
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Ice bath
-
Reaction vessel with stirring capability
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 2-mercapto-5-methoxy-1H-benzimidazole (0.1 mol) in a solution of ethanol and water.
-
Add sodium hydroxide (0.1 mol) to the solution and stir until the benzimidazole derivative is fully dissolved, forming the sodium thiolate salt.
-
Cool the reaction mixture to below 10°C using an ice bath.[3]
-
In a separate vessel, prepare a solution of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (0.09 mol) in water (100 mL).[3]
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[3]
-
Allow the reaction temperature to gradually rise to 30°C and maintain this temperature for 4 hours with continuous stirring.[3]
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.[3]
-
Stir the resulting mixture for 12 hours to facilitate the precipitation of the thioether intermediate.[3]
-
Collect the precipitated white solid by suction filtration.[3]
-
The collected solid is the thioether intermediate, which can be further purified and then oxidized to yield omeprazole.
Self-Validation and Causality: The use of a basic solution (NaOH) is critical to deprotonate the thiol group of the benzimidazole, forming the more nucleophilic thiolate anion. This significantly enhances the rate and efficiency of the Sₙ2 reaction with the electrophilic chloromethylpyridine. Cooling the initial reaction mixture helps to control the exothermic nature of the neutralization and the subsequent substitution reaction.
Broader Synthetic Horizons: A Versatile Building Block
The utility of 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine extends beyond the synthesis of PPIs. Its inherent reactivity makes it a valuable precursor for a diverse range of substituted pyridine compounds, which are prevalent scaffolds in medicinal chemistry.[9][10][11]
Potential in Kinase and Chaperone Inhibition
Substituted pyridine and fused-pyridine cores are integral to the structure of numerous kinase and chaperone inhibitors.[12][13] For instance, the heat shock protein 90 (Hsp90) is a molecular chaperone that is a key target in cancer therapy.[14] Many synthetic Hsp90 inhibitors feature complex heterocyclic systems, and the development of novel analogues is an active area of research.[15][16] The electrophilic nature of 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine allows for its conjugation to various nucleophilic scaffolds, providing a pathway to new derivatives that could be explored for Hsp90 inhibitory activity. While direct synthesis of established Hsp90 inhibitors from this specific starting material is not widely documented, the chemical principles support its potential in fragment-based drug design and the creation of novel chemical entities for screening against such targets.
Caption: General workflow for creating novel derivatives.
Safety and Handling
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine and its chloro-analogue are reactive electrophiles and should be handled with appropriate care in a laboratory setting. The chloro-analogue is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4][17] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is a prime example of a molecule whose "mechanism of action" is defined by its synthetic utility. Its value lies not in its intrinsic biological activity, but in its capacity as a highly reactive and versatile building block. The predictable and efficient nucleophilic substitution reactions facilitated by its bromomethyl group have made it a cornerstone in the synthesis of proton pump inhibitors, profoundly impacting the treatment of acid-related diseases. As the principles of medicinal chemistry continue to evolve, the potential for this and similar reactive heterocyclic intermediates to contribute to the discovery of new therapeutic agents remains vast.
References
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FAQ. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. [Link]
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Tung, T. T., & Quoc, T. N. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]
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Angiolini, M., et al. (2020). Design and Synthesis of Hsp90 Inhibitors with B-Raf and PDHK1 Multi-Target Activity. ChemMedChem. [Link]
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Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN Journal of Chemistry. [Link]
- Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
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ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine?. [Link]
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Al-Ostoot, F. H., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 819992, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. [Link]
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Banks, R. E., et al. (1971). Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). Journal of the Chemical Society C: Organic. [Link]
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ResearchGate. Fragment-based design and synthesis of HSP90 inhibitors. [Link]
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DR-NTU, Nanyang Technological University. Nucleophilic amination of methoxypyridines by a sodium hydride-mediated C-O bond cleavage. [Link]
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Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
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Kamal, A., et al. (2009). Purine-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry. [Link]
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Semantic Scholar. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. [Link]
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Yadav, S., et al. (2017). Drug Design, Synthesis and In Vitro Evaluation of Substituted Benzofurans as Hsp90 Inhibitors. Letters in Drug Design & Discovery. [Link]
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Technical Guide: Safety & Handling of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
Executive Summary & Chemical Identity[1]
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is a high-value, high-reactivity electrophilic intermediate primarily used in the pharmaceutical synthesis of proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole.
Unlike its more stable precursor (the alcohol) or its commercial analog (the chloromethyl hydrochloride salt), the free base bromomethyl derivative is thermally unstable and highly sensitive to hydrolysis. It acts as a potent alkylating agent. This guide outlines the rigorous safety protocols required to handle this compound, treating it as a severe vesicant and potential mutagen.
Physicochemical Profile
| Property | Data | Note |
| Chemical Structure | Pyridine ring with -OMe, two -Me, and -CH₂Br substituents | Critical Moiety: Benzylic-like bromide (Picolyl bromide) |
| CAS Number | Not widely listed for free base; (Ref. Analog: Chloromethyl HCl is 86604-75-3) | Often generated in situ due to instability. |
| Physical State | Low-melting solid or viscous oil (Temperature dependent) | Tends to darken/degrade at RT. |
| Reactivity | High (Electrophile) | Reacts violently with nucleophiles (amines, thiols, water). |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate | Rapidly hydrolyzes in water/alcohols. |
Hazard Identification & Mechanism of Toxicity
Core Hazards (GHS Classification Extrapolated)
Due to the specific reactivity of picolyl halides, the following hazards are critical:
-
H314: Causes severe skin burns and eye damage.
-
H341: Suspected of causing genetic defects (Alkylating agent).
-
H335: May cause respiratory irritation (Lachrymator potential).[1]
Mechanism of Action: Alkylation
The danger lies in the bromomethyl group . The carbon-bromine bond is polarized, making the methylene carbon highly electrophilic. Upon contact with biological tissue, it undergoes Nucleophilic Substitution (
Figure 1: Mechanism of biological alkylation. The reactive bromomethyl group covalently binds to cellular nucleophiles, leading to cytotoxicity.
Storage & Stability Protocol
The free base is significantly less stable than the hydrochloride salt. Auto-quaternization (intermolecular reaction between the pyridine nitrogen of one molecule and the bromomethyl group of another) can lead to polymerization and exotherms.
-
Temperature: Store at -20°C . Do not store at room temperature for >1 hour.
-
Atmosphere: Strictly inert (Argon/Nitrogen). Moisture triggers hydrolysis to the alcohol and HBr gas (corrosive).
-
Container: Amber glass with PTFE-lined caps. Avoid metal containers (potential catalytic decomposition).
-
Shelf-Life: Use immediately upon synthesis or receipt. If storage is necessary, conversion to the Hydrobromide or Hydrochloride salt is recommended for stability.
Operational Handling & Engineering Controls
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Respiratory | Full-face respirator with ABEK (Organic/Acid/Ammonia) cartridges. | Prevents inhalation of dust/aerosols and HBr byproducts. |
| Dermal | Double-gloving: Inner Nitrile (4 mil) + Outer Laminate (Silver Shield/4H). | Standard nitrile is permeable to benzylic halides over time. |
| Body | Tyvek® Lab Coat + Chemical Apron. | Protects against splashes that penetrate fabric. |
| Eyes | Chemical Splash Goggles (if not using full-face respirator). | High risk of corneal opacity from lachrymatory vapors. |
Engineering Controls
-
Primary Containment: All weighing and manipulation must occur inside a Chemical Fume Hood or Glovebox .
-
Airflow: Maintain face velocity >100 fpm.
-
Static Control: Use anti-static weigh boats; the powder can be electrostatic and disperse easily.
Experimental Workflow: Synthesis of Omeprazole Intermediate
The primary application of this chemical is the coupling with 2-Mercapto-5-methoxybenzimidazole . This reaction demonstrates the necessary handling precautions.
Reaction Scheme
The 2-(bromomethyl) pyridine derivative couples with the benzimidazole thiol in the presence of a base (NaOH) to form Pyrmetazole (the sulfide intermediate).
Step-by-Step Protocol
-
Preparation (Inert Atmosphere): Purge the reaction vessel with Nitrogen.
-
Solubilization: Dissolve 2-Mercapto-5-methoxybenzimidazole in aqueous NaOH/Ethanol.
-
Addition (Critical Step):
-
Dissolve the 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine in DCM or cold Ethanol.
-
Note: If using the HCl salt, pre-neutralize carefully or add excess base to the reaction.
-
Add the pyridine solution dropwise to the benzimidazole solution at 10°C - 15°C .
-
Why? Exothermic reaction. Rapid addition causes impurity formation (sulfones) and potential thermal runaway.
-
-
Quenching: Upon completion, quench excess electrophile with 10% Aqueous Ammonia or Morpholine . This converts the toxic alkyl bromide into a harmless amine.
Figure 2: Operational workflow for handling the bromomethyl intermediate in synthesis.
Emergency Response
Spills
-
Evacuate: Clear the immediate area.
-
PPE: Don full PPE (including respiratory protection).
-
Neutralization: Cover the spill with a 1:1 mixture of Sodium Carbonate and Clay/Vermiculite .
-
Deactivation: Spray the absorbed material with 10% Ammonium Hydroxide to destroy the alkylating potential before disposal.
First Aid[2]
-
Skin: Wash immediately with Polyethylene Glycol 400 (PEG 400) followed by soap and water. PEG 400 is superior to water for solubilizing and removing lipophilic alkyl halides.
-
Eyes: Rinse for 15 minutes.[1][2] Consult an ophthalmologist immediately.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737823, 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine (Precursor Data). Retrieved from [Link]
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Fisher Scientific (2024). Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[2] (Analogous hazard data). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]
Sources
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine: A Versatile Pyridine Building Block for Proton Pump Inhibitors and Beyond
Introduction
In the landscape of pharmaceutical synthesis, certain intermediates rise to prominence due to their unique combination of reactivity and structural utility. 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine, and its closely related hydrochloride salt, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, represent a class of such pivotal building blocks.[1][2] For decades, the primary application of this substituted pyridine has been as an indispensable precursor in the manufacture of proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders.[2][3] Its structure is ingeniously tailored for this role, featuring a highly reactive electrophilic center that facilitates precise coupling with a benzimidazole moiety.[4]
This guide moves beyond this well-established role. As Senior Application Scientists, our goal is not merely to describe known processes but to identify and illuminate new frontiers of research. By dissecting the inherent physicochemical properties and reactivity of this molecule, we can logically extrapolate its potential in broader medicinal chemistry and materials science contexts. This whitepaper will first provide a thorough grounding in the core reactivity and established applications of 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine, complete with validated experimental workflows. Subsequently, it will explore scientifically-grounded, potential research applications, aiming to inspire innovation and expand the utility of this versatile chemical scaffold.
Section 1: Physicochemical Profile and Core Reactivity
A molecule's potential is dictated by its physical properties and electronic nature. Understanding these fundamentals is key to designing novel synthetic applications.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂ClNO (for chloromethyl) | [5] |
| Molecular Weight | 185.65 g/mol (for chloromethyl) | [5] |
| Appearance | White to light brown powder or crystal | [6] |
| Melting Point | 128-131 °C (for hydrochloride salt) | [3][7] |
| Solubility | Soluble in water (for hydrochloride salt) |[3][7] |
The synthetic utility of this compound is dominated by the bromomethyl group at the 2-position . The carbon-bromine bond is highly polarized, rendering the methylene carbon a potent electrophile, primed for nucleophilic substitution (SN2) reactions. The reactivity of this benzylic-like bromide is further enhanced by the electron-donating effects of the methoxy and dimethyl groups on the pyridine ring, which stabilize the transition state of the substitution reaction.[8]
This inherent reactivity profile dictates its primary use: to be attacked by a soft nucleophile, such as a thiol, to form a stable thioether linkage. This is the foundational reaction in the synthesis of omeprazole and related PPIs.[4][9] Beyond this, the pyridine nitrogen introduces another functional dimension, acting as a Lewis base capable of coordinating with metal centers or being quaternized, opening avenues in catalysis and materials science.
Section 2: The Cornerstone Application: Synthesis of Proton Pump Inhibitors (PPIs)
The commercial and therapeutic significance of 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine is inextricably linked to its role in the synthesis of omeprazole, the first-in-class proton pump inhibitor.[10]
The Proton Pump Inhibitor Mechanism
Proton pump inhibitors function by irreversibly blocking the H⁺/K⁺ ATPase enzyme system—the gastric proton pump—in the parietal cells of the stomach. This action effectively shuts down the final step in gastric acid production, providing profound and long-lasting acid suppression. The synthesis of these drugs requires the precise coupling of a substituted pyridine ring with a benzimidazole ring system, a task for which our title compound is perfectly suited.
Workflow: Synthesis of an Omeprazole Analogue
The synthesis of omeprazole is a robust and well-documented two-stage process. The first stage involves the formation of a thioether intermediate via a nucleophilic substitution reaction. The second stage is a controlled oxidation of the thioether to the final sulfoxide product.[4][11]
Caption: General workflow for the synthesis of Omeprazole.
Detailed Experimental Protocol: Synthesis of the Thioether Intermediate
This protocol describes the critical coupling reaction that forms the core structure of omeprazole and is adapted from established industrial syntheses.[4][9]
Materials:
-
2-Mercapto-5-methoxybenzimidazole
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydroxide (1.05 molar equivalents) in a mixture of ethanol and water.
-
Add 2-mercapto-5-methoxybenzimidazole (1.0 molar equivalent) to the basic solution and stir until fully dissolved. The base generates the thiolate anion in situ, which is the active nucleophile.
-
Cool the reaction mixture to below 10°C using an ice bath. This is crucial to control the exothermic nature of the subsequent reaction.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.9 molar equivalents) in water.
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution dropwise, ensuring the temperature does not exceed 30°C.
-
Once the addition is complete, allow the reaction to stir at 30°C for approximately 4 hours, monitoring by TLC for the disappearance of the starting materials.
-
Upon completion, cool the mixture to 10°C and add a large volume of water to precipitate the product.
-
Stir the resulting slurry for several hours to ensure complete precipitation.
-
Collect the white solid product by suction filtration, wash with water, and dry under vacuum to yield 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole.[9]
A Platform for Multiple PPIs
The versatility of this pyridine intermediate is demonstrated by its use in the synthesis of several other major PPIs, underscoring its status as a "privileged scaffold" in this therapeutic area.
Table 2: PPIs Synthesized Using the Pyridine Intermediate
| Proton Pump Inhibitor | Key Feature | Citation |
|---|---|---|
| Omeprazole | The first-in-class PPI. | [2] |
| Esomeprazole | The (S)-enantiomer of omeprazole, offering improved pharmacokinetics. | [12] |
| Tenatoprazole | An imidazopyridine-based PPI with a longer half-life. |[13] |
Section 3: Potential Research Frontiers: Leveraging the Pyridine Scaffold
While its role in PPI synthesis is well-documented, the inherent reactivity of 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine invites exploration into novel applications. Its structure presents a unique combination of a reactive electrophilic "arm" and a functional heterocyclic core.
As a Versatile Linker in Medicinal Chemistry
The bromomethyl group is an ideal handle for covalently attaching the pyridine scaffold to other molecules of interest. This opens up possibilities in prodrug design, the creation of bifunctional molecules, or the development of chemical probes. Any molecule possessing a nucleophilic center (e.g., a phenol, thiol, or amine) can be readily coupled to this pyridine intermediate.[14]
Caption: Conceptual workflow for creating functional conjugates.
This strategy could be employed to:
-
Improve Pharmacokinetics: Attach the pyridine moiety to a drug to alter its solubility, membrane permeability, or metabolic stability.
-
Targeted Delivery: Conjugate it to a targeting ligand (e.g., a molecule that binds to a specific receptor on cancer cells).
-
Develop Covalent Probes: Use the reactive handle to irreversibly label proteins or other biological macromolecules for research purposes.
Scaffolding for Novel Kinase Inhibitors
The pyridine ring is a common motif in kinase inhibitors, often participating in hydrogen bonding interactions with the "hinge" region of the enzyme's active site. The 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine scaffold could serve as a novel starting point for the structure-based design of new kinase inhibitors.
Furthermore, the reactive bromomethyl group presents an exciting opportunity for developing covalent kinase inhibitors . This advanced class of drugs forms an irreversible bond with a nucleophilic residue, typically a cysteine, in or near the active site. This can lead to increased potency and duration of action. Researchers could design molecules where the pyridine core provides the initial binding affinity, positioning the bromomethyl group to react specifically with a target cysteine.
Ligand Development in Coordination Chemistry and Materials Science
The pyridine nitrogen atom is a classic Lewis base, capable of coordinating to a wide range of transition metals. This opens up applications in:
-
Homogeneous Catalysis: The scaffold could be used to synthesize novel ligands for metal catalysts, where the electronic and steric properties of the methoxy and dimethyl substituents could be used to tune the catalyst's activity and selectivity.
-
Functional Materials: By derivatizing the bromomethyl group into other coordinating arms (e.g., phosphines, carboxylates), bidentate or tridentate ligands could be created. These could be used to construct metal-organic frameworks (MOFs) or other functional polymers with unique electronic or photophysical properties.
Section 4: Conclusion and Future Outlook
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is a molecule of proven industrial and therapeutic importance. Its role as the cornerstone intermediate for a generation of proton pump inhibitors is a testament to its tailored reactivity and structural utility. However, to confine our understanding of this compound to this single application would be a disservice to its potential.
The true value for future research lies in viewing the molecule not just as a precursor, but as a versatile chemical platform. Its combination of a highly reactive electrophilic handle and a tunable pyridine core makes it an attractive starting point for innovation in diverse fields. From creating sophisticated prodrugs and covalent inhibitors in medicinal chemistry to designing novel ligands for catalysis and materials science, the potential applications are broad and compelling. It is our hope that this guide will encourage researchers to look beyond the established literature and explore the untapped synthetic frontiers that this powerful building block enables.
References
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SIELC Technologies. (2018, May 16). 4-Methoxy-3,5-dimethylpyridine-2-methanol. Retrieved from [Link]
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Pharmacompass. CAS 86604-78-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
-
SynThink. 86604-78-6 Omeprazole Hydroxymethyl Impurity - Reference Standard. Retrieved from [Link]
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SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]
- Google Patents. CN111303018A - Synthetic method of omeprazole intermediate.
-
Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Journal of Survey in Fisheries Sciences, 17(4), 2067-2074. Retrieved from [Link]
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Xia, L. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Retrieved from [Link]
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-
ResearchGate. (2018). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]
-
FAQ. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]
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-
PubChem - NIH. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. Retrieved from [Link]
-
PMC. (2015). Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 582-587. Retrieved from [Link]
-
ResearchGate. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Retrieved from [Link]
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An In-depth Technical Guide to 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine: A Cornerstone Building Block in Modern Organic Synthesis
This guide provides an in-depth exploration of 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine, a pivotal heterocyclic building block in organic synthesis. Its unique structural features—a reactive bromomethyl group, an electron-rich methoxy-substituted pyridine core, and flanking methyl groups—make it an indispensable intermediate, particularly in the pharmaceutical industry. We will delve into its synthesis, core reactivity, and its critical role in the construction of complex molecular architectures, most notably proton pump inhibitors (PPIs). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Core Characteristics of the Pyridine Building Block
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine, often handled as its hydrobromide or hydrochloride salt, is a highly functionalized pyridine derivative.[1][2] The primary locus of reactivity is the benzylic-like carbon of the bromomethyl group, which is readily susceptible to nucleophilic substitution. The pyridine ring itself, being electron-deficient, influences the reactivity, while the 4-methoxy group, a common motif in bioactive molecules, modulates the electronic properties of the ring and can play a role in target binding and metabolic stability.[3]
Physicochemical Properties
A summary of the key physical and chemical properties for the hydrobromide salt of the title compound is presented below.
| Property | Value |
| CAS Number | 629625-30-5 |
| Molecular Formula | C₉H₁₂BrNO · HBr |
| Molecular Weight | 311.02 g/mol |
| IUPAC Name | 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| InChI Key | DTSWHFKRLKMZDZ-UHFFFAOYSA-N |
(Data sourced from Fluorochem product specifications)[1]
Synthesis of the Halomethylpyridine Intermediate
The synthesis of 2-(halomethyl)-4-methoxy-3,5-dimethylpyridine derivatives is a well-established process, crucial for its application in large-scale pharmaceutical manufacturing. The most common and industrially viable route involves the halogenation of the corresponding alcohol, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol. This precursor alcohol is itself typically synthesized from 2,3,5-trimethylpyridine through a multi-step sequence involving oxidation, nitration, methoxylation, and rearrangement.[4][5]
The final halogenation step is a direct and high-yielding conversion. While this guide focuses on the bromo- derivative, the synthesis of the analogous and widely used chloro- derivative is illustrative of the general methodology. Reagents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in an inert solvent are commonly used for chlorination.[2][4] For the synthesis of the target bromomethyl compound, analogous brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) would be employed.
General Synthetic Workflow
The diagram below outlines the key transformation from the precursor alcohol to the final halomethylpyridine, which is the reactive intermediate for subsequent coupling reactions.
Caption: General workflow for the synthesis of the halomethylpyridine intermediate.
Experimental Protocol: Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride (A Representative Halogenation)
This protocol describes a common laboratory-scale synthesis of the hydrochloride salt of the chloro-analogue, which mirrors the synthesis of the bromo-derivative.[2]
-
Setup: To a solution of (4-methoxy-3,5-dimethyl-2-pyridinyl)methanol (25.1 g, 0.15 mol) in dichloromethane (400 mL) in a flask equipped with a magnetic stirrer, add thionyl chloride (18.8 g, 0.158 mol) dissolved in dichloromethane (100 mL) dropwise. The reaction is conducted at room temperature under an inert argon atmosphere.
-
Reaction: The dropwise addition should be completed over 30 minutes. After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 30 minutes.
-
Work-up: Upon completion, remove the solvent by distillation under reduced pressure.
-
Isolation: The resulting solid residue is suspended in hexane (200 mL). The solid is collected by filtration, washed with an additional portion of hexane (50 mL), and subsequently dried in air.
-
Product: This procedure affords 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a white solid in nearly quantitative yield.[2]
Core Reactivity and Mechanistic Considerations
The synthetic utility of 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine stems from its high reactivity towards nucleophiles. The carbon atom of the bromomethyl group is highly electrophilic, readily undergoing Sₙ2-type reactions with a wide range of nucleophiles.
Nucleophilic Substitution Pathway
The primary mechanism involves the attack of a nucleophile (Nu⁻) on the CH₂Br group, leading to the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond. This reaction is efficient and forms the basis of its application in constructing more complex molecules.
Caption: The fundamental nucleophilic substitution pathway.
This reactivity allows for the facile introduction of various functionalities. For example, reaction with thiolates (RS⁻), alkoxides (RO⁻), or amines (R₂NH) yields the corresponding thioethers, ethers, and amines, respectively.[6]
Application in the Synthesis of Proton Pump Inhibitors (PPIs)
The most prominent and commercially significant application of this building block is in the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid production.[7][8] It is a key intermediate for blockbuster drugs such as Omeprazole and its enantiomer, Esomeprazole.[7][8]
In the synthesis of Omeprazole, the chloro- or bromo- derivative is coupled with a substituted benzimidazolethiol. The sulfur atom of the benzimidazole acts as the nucleophile, attacking the electrophilic methylene carbon of the pyridine derivative to form a thioether linkage, which is the core structure of the final drug.[8]
Workflow for Proton Pump Inhibitor (PPI) Synthesis
The following diagram illustrates the logical progression from the halomethylpyridine building block to a generic PPI molecule.
Caption: General workflow for the synthesis of a proton pump inhibitor (PPI).
Experimental Protocol: Synthesis of a PPI Core via Nucleophilic Substitution
This generalized protocol outlines the coupling reaction central to PPI synthesis.
-
Reactant Preparation: Dissolve the substituted benzimidazole-2-thiol derivative in a suitable solvent such as methanol or ethanol.
-
Base Addition: Add a base, such as sodium hydroxide, to the solution to deprotonate the thiol, forming the more nucleophilic thiolate anion.
-
Coupling Reaction: To this solution, add a solution of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (or the corresponding bromo- derivative).
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Isolation: Once the reaction is complete, the product is typically isolated by removing the solvent, followed by extraction and/or recrystallization to yield the thioether intermediate.
-
Final Step: The isolated thioether is then oxidized (commonly using an oxidizing agent like m-CPBA) to form the final sulfoxide, which constitutes the active pharmaceutical ingredient.
Conclusion
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine and its chemical analogues are more than just reagents; they are enabling building blocks that have profoundly impacted medicinal chemistry. Their well-defined reactivity and efficient incorporation into complex scaffolds have made the large-scale synthesis of life-changing drugs like Omeprazole economically viable. The principles governing its synthesis and reactivity—rooted in fundamental nucleophilic substitution—provide a robust and reliable platform for drug development professionals. A thorough understanding of this key intermediate empowers chemists to not only replicate established synthetic routes but also to innovate and design novel molecular entities with enhanced therapeutic potential.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research.
- Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar.
- Fluorochem. (n.d.). 2-(BROMOMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE HYDROBROMIDE.
- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
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- BOC Sciences. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?
- BenchChem. (n.d.). Technical Support Center: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
- BenchChem. (n.d.). Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
- BenchChem. (n.d.). Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions: A Comparative Guide.
- ChemicalBook. (n.d.). 2-(4-bromophenoxymethyl)-4-methoxy-3,5-dimethylpyridine.
- Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
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- ChemicalBook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- ChemicalBook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
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Methodological & Application
Technical Application Note: Nucleophilic Substitution on 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
[1][2]
Executive Summary
This technical guide details the experimental protocol for the nucleophilic substitution of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (referred to herein as 2-BMP ).[1][2] While the chloromethyl analog is the industrial standard for synthesizing Proton Pump Inhibitors (PPIs) like Omeprazole, the bromomethyl variant represents a high-reactivity alternative often required in kinetic studies or when milder reaction conditions are necessary to preserve sensitive substrates.
Key Technical Insight: The substitution of the bromide leaving group (
Material Science & Safety Profile
Reagent Characterization
2-BMP is typically supplied as a hydrobromide salt (
| Property | 2-BMP (Hydrobromide Salt) | 2-CMP (Chloro Analog) | Implications |
| CAS | 629625-30-5 | 86604-75-3 | Verify CAS before ordering.[1][2] |
| Leaving Group | Bromide ( | Chloride ( | Br is |
| Stability | Low (Hygroscopic) | Moderate | 2-BMP requires desiccated storage (-20°C).[1][2] |
| Reaction Temp | 10°C – 25°C | 40°C – 60°C | 2-BMP allows room temp processing.[1][2] |
Safety Critical Warning
Reaction Engineering: The Coupling Protocol
Case Study: Synthesis of Pyrmetazole
This protocol describes the coupling of 2-BMP with 2-Mercapto-5-methoxybenzimidazole (MMBI) to form the thioether intermediate (Pyrmetazole), the direct precursor to Omeprazole.[1][2]
Reaction Type:
Experimental Workflow
Step 1: Preparation of the Nucleophile (Thiolate Generation)
The thiol proton of MMBI (
-
Charge a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar.
-
Add 2-Mercapto-5-methoxybenzimidazole (MMBI) (10.0 mmol, 1.94 g).
-
Add Ethanol (95%, 20 mL) and Water (5 mL).
-
Add Sodium Hydroxide (NaOH) solution (2.2 equivalents, 22.0 mmol) dropwise.
-
Stir at room temperature (20-25°C) for 15 minutes until a clear solution forms (Formation of Sodium Thiolate).
Step 2: Controlled Addition of Electrophile
Critical Control Point: To minimize hydrolysis, the electrophile is added slowly to the excess nucleophile.[2]
-
Prepare a solution of 2-BMP Hydrobromide (10.0 mmol, 3.11 g) in Water (15 mL).
-
Transfer the 2-BMP solution to a pressure-equalizing addition funnel.
-
Add the 2-BMP solution dropwise to the MMBI thiolate mixture over 30 minutes.
-
Monitor reaction progress via TLC (Mobile Phase: DCM/MeOH 95:5) or HPLC.[2]
Step 3: Workup and Isolation
-
Precipitate: Once complete, add Water (50 mL) slowly to the reaction mixture to reduce solubility of the thioether product.
-
Stir vigorously for 30 minutes to granulate the precipitate.
-
Filter the solid under vacuum using a Buchner funnel.
-
Wash the cake with Water (2 x 20 mL) to remove residual NaBr and NaOH.
-
Wash with cold Acetone (1 x 10 mL) to remove unreacted organic impurities (optional, but improves purity).[2]
-
Dry in a vacuum oven at 40°C for 12 hours.
Expected Results
Mechanistic Visualization
Reaction Mechanism ( )
The following diagram illustrates the concerted backside attack of the thiolate anion on the benzylic carbon of the pyridine ring.
Caption: Figure 1. Concerted
Process Workflow
Caption: Figure 2. Step-by-step experimental workflow for the synthesis of Pyrmetazole using the bromomethyl precursor.
Troubleshooting & Critical Quality Attributes (CQAs)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of 2-BMP | Ensure 2-BMP solution is prepared immediately before use.[1][2] Keep temp < 25°C. |
| N-Alkylation | Solvent polarity too low | Ensure sufficient water is present.[1][2] Water promotes S-alkylation (soft nucleophile) over N-alkylation.[1][2] |
| Sticky Solid | Impurities/Oils | Recrystallize crude product from Acetonitrile or Methanol.[1][2] |
| Color Change | Oxidation | The thioether is susceptible to oxidation to sulfoxide (Omeprazole).[2][3] Avoid prolonged exposure to air/light during drying.[1][2] |
References
-
BenchChem. (2025).[2][3][4] Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. Retrieved from [2]
-
Google Patents. (2023).[2] CN116410178B - A preparation method of omeprazole sulfide.[1][2] Retrieved from
-
Fisher Scientific. (2024).[2][5] Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [2]
-
PubChem. (2025).[2] 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Compound Summary. Retrieved from [2]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [2]
Application Notes & Protocols: Thioether Synthesis via Nucleophilic Substitution with 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cornerstone of Proton Pump Inhibitors
The reaction between the electrophilic pyridine derivative, 2-(halomethyl)-4-methoxy-3,5-dimethylpyridine, and various sulfur nucleophiles is a cornerstone of modern medicinal chemistry. This specific transformation is the critical bond-forming step in the synthesis of the multi-billion dollar class of drugs known as proton pump inhibitors (PPIs).[1] Molecules like omeprazole, esomeprazole, and lansoprazole, used by millions worldwide to treat acid-reflux and ulcers, are all assembled via the formation of a thioether linkage between this pyridine building block and a substituted benzimidazolethiol core.[2][3]
Understanding the nuances of this reaction is therefore of paramount importance for drug development professionals. This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and key insights into optimizing this crucial synthetic step. The principles and procedures outlined herein are broadly applicable to a range of sulfur nucleophiles, extending their utility beyond PPI synthesis to other areas of pharmaceutical and materials science research.
Reaction Mechanism: A Classic Sₙ2 Pathway
The formation of the thioether bond proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.
Key Mechanistic Features:
-
Nucleophile Activation: The reaction is initiated by the deprotonation of the sulfur nucleophile (typically a thiol, R-SH) by a base.[4][6] This generates a highly nucleophilic thiolate anion (R-S⁻), which is a much more potent nucleophile than the neutral thiol.[4][7] The choice of base is critical and depends on the acidity of the thiol.
-
Electrophilic Center: The carbon of the bromomethyl (-CH₂Br) group on the pyridine ring is the electrophile. It is rendered electron-deficient by the adjacent electron-withdrawing bromine atom.
-
Concerted Attack: The thiolate anion attacks the electrophilic carbon from the backside, relative to the bromine atom. This backside attack leads to an inversion of stereochemistry if the carbon were chiral.
-
Transition State: For a brief moment, a five-coordinate transition state is formed where the sulfur-carbon bond is forming concurrently with the carbon-bromine bond breaking.[6]
-
Product Formation: The bromide ion is expelled as the leaving group, resulting in the formation of the stable thioether (sulfide) product.
Caption: Sₙ2 reaction mechanism for thioether synthesis.
Optimizing the Reaction: Key Parameters
The success and efficiency of the Sₙ2 reaction depend on several critical parameters. Careful optimization of these factors is essential to maximize yield and purity while minimizing reaction time and side products.
| Parameter | Rationale & Expert Insights | Typical Conditions |
| Sulfur Nucleophile | Thiols are excellent nucleophiles, significantly more so than their alcohol counterparts due to the higher polarizability of sulfur.[4] Thiolates, the conjugate bases of thiols, are even more potent.[4][7] The choice of nucleophile will dictate the final product structure. | Substituted benzimidazole-2-thiols, simple alkyl or aryl thiols. |
| Base | The base deprotonates the thiol to generate the reactive thiolate.[5] The strength of the base should be matched to the pKa of the thiol. Common choices include alkali metal hydroxides (NaOH, KOH) for more acidic thiols, or carbonates (K₂CO₃) and organic amines for more sensitive substrates.[8][9] | NaOH, KOH, K₂CO₃, NaH, Triethylamine (Et₃N). |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred for Sₙ2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive.[5] Protic solvents like ethanol or methanol can also be used, often in combination with water, and are common in industrial preparations.[2] | Ethanol, Methanol/Water, Acetonitrile, DMF, Dichloromethane.[2][9][10] |
| Temperature | Sₙ2 reactions are generally favored by moderate temperatures. The reaction is often started at a low temperature (0-10°C) during the addition of reagents to control any exotherm, and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[2][10] | 0°C to 50°C. |
| Stoichiometry | A slight excess of the thiol nucleophile is sometimes used to ensure the complete consumption of the electrophilic pyridine derivative. The amount of base is typically stoichiometric or in slight excess relative to the thiol. | 1.0 - 1.2 equivalents of nucleophile; 1.0 - 1.5 equivalents of base. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is a lachrymator and should be handled with care.
Protocol 1: General Synthesis of Thioethers
This protocol describes a general method for the reaction of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine with a generic thiol nucleophile.
Materials:
-
Thiol (R-SH) (1.0 eq)
-
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)[8]
-
Dimethylformamide (DMF) (to make a 0.5 M solution)[8]
Procedure:
-
To a stirred suspension of potassium carbonate in DMF, add the thiol at room temperature.
-
Stir the mixture for 15-20 minutes to allow for the formation of the thiolate salt.
-
Add a solution of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine in a minimal amount of DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting pyridine material is consumed.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Synthesis of Omeprazole Sulfide Intermediate
This protocol is a specific application for the synthesis of the immediate precursor to Omeprazole, coupling the pyridine derivative with 5-methoxy-2-mercaptobenzimidazole.[2]
Materials:
-
5-Methoxy-2-mercaptobenzimidazole (17.8 g, 0.10 mol)
-
Sodium Hydroxide (NaOH) (5 g, 0.13 mol)
-
Ethanol (50 mL)
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol)*
-
Water (100 mL for pyridine, 500 mL for precipitation)
*Note: The more stable chloromethyl hydrochloride salt is often used in industrial synthesis. The reactivity is analogous to the bromomethyl derivative.
Procedure:
-
In a reaction vessel, dissolve sodium hydroxide in ethanol with heating (70-90°C).
-
To this solution, add the 5-methoxy-2-mercaptobenzimidazole and reflux until fully dissolved.
-
Cool the resulting thiolate solution to below 10°C in an ice bath.
-
In a separate vessel, dissolve the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 100 mL of water.
-
Slowly add the aqueous pyridine solution to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain stirring for 4 hours.
-
After the reaction period, cool the mixture back down to 10°C.
-
Precipitation: Add 500 mL of cold water to the reaction mixture to precipitate the product.
-
Stir the resulting slurry for an extended period (e.g., 12 hours) to ensure complete precipitation.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the thioether intermediate (pyrmetazole).
Caption: General experimental workflow for thioether synthesis.
References
- Vertex AI Search. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ.
- BenchChem. Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers.
- BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- Master Organic Chemistry. Thiols And Thioethers.
- Study Prep in Pearson+. Using an alkyl halide and a thiol as starting materials, how would....
- ResearchGate. Principles of thiol-dependent SN2 reactions. (A) Thiol–disulfide....
- Chemistry LibreTexts. Thiols and Sulfides.
- Google Patents. WO2009066309A2 - Process for preparation of omeprazole.
- ResearchGate. Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a.
- PubMed Central. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus.
- RJPBCS. Proton Pump Inhibitors.
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The Lynchpin in Acid Reflux Medication: A Guide to 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine in Medicinal Chemistry
Introduction: The Unseen Architect of Gastric Acid Control
In the landscape of modern medicine, the management of acid-related gastrointestinal disorders has been revolutionized by a class of drugs known as Proton Pump Inhibitors (PPIs).[1] At the heart of the synthesis of many of these blockbuster drugs, including the likes of omeprazole and its enantiomer esomeprazole, lies a critical chemical intermediate: 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine.[2] While its chloro-analog, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, is more frequently cited in industrial synthesis protocols due to nuanced differences in reactivity and precursor accessibility, the bromo derivative operates on the same fundamental principles of reactivity.[2][3] This guide provides an in-depth exploration of the application of this pivotal pyridine derivative in medicinal chemistry, offering detailed protocols and the scientific rationale behind its use for researchers, scientists, and professionals in drug development.
The significance of this molecule is rooted in its electrophilic nature, specifically the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions.[2] This characteristic is expertly exploited to couple the pyridine moiety with a benzimidazole core, forming the foundational structure of many PPIs.[3] Understanding the chemistry and handling of this intermediate is, therefore, paramount to the successful synthesis of these vital medications.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of the key intermediates is fundamental to successful and safe synthesis. The data for the more commonly used 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is presented below, which serves as a close surrogate for its bromo counterpart.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₂ClNO·HCl (hydrochloride salt) | [2] |
| Molecular Weight | 222.11 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 128-131 °C | [4] |
| Solubility | Soluble in water, slightly soluble in chloroform, sparingly in methanol. | [4] |
| Storage | Store in an inert atmosphere at room temperature. | [4] |
Note on the Bromo- vs. Chloro-Analog: The bromine atom in 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine makes it a more reactive electrophile compared to the chlorine atom in its chloro-analog due to bromide being a better leaving group.[2] This can influence reaction kinetics, potentially allowing for milder reaction conditions. However, the chloro-analog is often preferred in large-scale synthesis, likely due to factors such as cost and stability of precursors.[3][5] The protocols provided in this guide will focus on the more extensively documented chloro-derivative, with the understanding that minor adjustments may be necessary when employing the bromo-derivative.
The Synthetic Pathway to Proton Pump Inhibitors: A Step-by-Step Guide
The synthesis of a typical PPI like omeprazole from 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a two-step process. First is the formation of a thioether intermediate, followed by a controlled oxidation to the final sulfoxide product.[3]
Workflow for Proton Pump Inhibitor Synthesis
Sources
Application Notes and Protocols: 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine as a Versatile Alkylating Agent in Pharmaceutical Synthesis
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine as a potent electrophilic alkylating agent. Its primary utility as a key structural precursor in the synthesis of proton pump inhibitors (PPIs) will be the central focus of the protocols described herein.
Overview and Significance
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is a substituted pyridine derivative designed for high-reactivity nucleophilic substitution reactions.[1] Its structural architecture, featuring an electrophilic bromomethyl group at the 2-position, makes it an invaluable building block in organic synthesis. The electron-donating effects of the methoxy group at the 4-position and the methyl groups at the 3- and 5-positions enhance the nucleophilicity of the pyridine nitrogen, a feature that is critical in the mechanism of action of the final drug products.[2]
This reagent is analogous in reactivity to its more commonly documented counterpart, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, which is a cornerstone intermediate in the industrial synthesis of blockbuster anti-ulcer drugs like Omeprazole and Lansoprazole.[3][4][5] The protocols and principles discussed can be largely adapted from the well-established chemistry of the chloro-analog. The primary function of this agent is to introduce the substituted pyridinylmethyl moiety to a nucleophilic substrate, most notably the sulfur atom of a benzimidazole thiol, to form a critical thioether linkage.[5]
Safety, Handling, and Physicochemical Properties
As with all reactive alkylating agents, proper safety protocols are paramount. The chloro-analog is classified as a skin, eye, and respiratory irritant.[6][7] Similar precautions must be taken for the bromomethyl derivative.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][8]
-
Ventilation: All handling of the solid and its solutions must be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid all direct contact with skin and eyes. Do not ingest or inhale.[6] After handling, wash hands and any exposed skin thoroughly.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
| Property | Data |
| Chemical Formula | C9H12BrNO |
| Molecular Weight | 230.10 g/mol |
| Appearance | Typically an off-white to pale solid |
| Reactivity | Potent electrophile and alkylator |
The Alkylation Mechanism: A Causal Explanation
The utility of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hinges on its ability to participate in bimolecular nucleophilic substitution (SN2) reactions. The core principle involves the covalent attachment of its pyridinylmethyl group to a nucleophile.[10][11]
Mechanistic Pillars:
-
Electrophilic Center: The carbon atom of the bromomethyl (-CH2Br) group is electron-deficient due to the high electronegativity of the adjacent bromine atom, making it a prime target for nucleophilic attack.
-
Nucleophilic Attack: A suitable nucleophile (e.g., a thiolate anion) attacks this electrophilic carbon.
-
Leaving Group Departure: In a concerted fashion, the carbon-bromine bond breaks, and the bromide ion departs as a stable leaving group, resulting in the formation of a new carbon-nucleophile bond.
The reaction is kinetically driven, and its efficiency is influenced by the nucleophilicity of the attacking species, the solvent system, and the temperature.[12] The electron-donating groups on the pyridine ring modulate the electronic properties of the system but the primary reaction site remains the exocyclic bromomethyl group.[2]
Caption: Sₙ2 mechanism of alkylation.
Note: The DOT script above is a conceptual representation. Displaying complex chemical structures requires image inclusion, which is represented by placeholders.
Core Application: Synthesis of a Proton Pump Inhibitor (PPI) Precursor
The following protocol details the synthesis of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, the direct thioether precursor to Omeprazole. This procedure is adapted from a well-documented synthesis using the chloro-analog and is expected to proceed similarly, though minor optimization of reaction time or temperature may be beneficial.[5]
Rationale and Experimental Design
The protocol employs a phase-transfer catalysis system. The nucleophile, 5-methoxy-2-mercaptobenzimidazole, is deprotonated by sodium hydroxide to form a more potent thiolate anion. However, this salt has limited solubility in the primary organic solvent (dichloromethane). A phase-transfer catalyst (PTC), such as triethylbenzylammonium chloride, is used to transport the thiolate anion from the aqueous phase into the organic phase where it can react with the alkylating agent. This technique maximizes the reaction rate while maintaining a safe and manageable reaction temperature.
Detailed Experimental Protocol
Materials:
-
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (1.0 eq)
-
5-Methoxy-2-mercaptobenzimidazole (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.2 eq)
-
Triethylbenzylammonium Chloride (PTC) (~0.1 eq)
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-methoxy-2-mercaptobenzimidazole (1.0 eq), 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine (1.0 eq), triethylbenzylammonium chloride (~0.1 eq), and dichloromethane.
-
Base Addition: While stirring vigorously, add a solution of sodium hydroxide (2.2 eq) in deionized water dropwise over 15-20 minutes. The reaction is exothermic; maintain the temperature as needed with a water bath.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Workup - Phase Separation: Cool the reaction mixture to room temperature. Add deionized water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and separate the organic (DCM) layer.
-
Workup - Extraction: Extract the aqueous layer with two additional portions of dichloromethane.
-
Workup - Washing & Drying: Combine all organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or acetone) to yield the pure thioether product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a PPI precursor.
Quantitative Protocol Summary
The following table provides an example scaling for the described protocol.
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Mass (g) | Equivalents |
| 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | 230.10 | 50.0 | 11.51 | 1.0 |
| 5-Methoxy-2-mercaptobenzimidazole | 180.23 | 50.0 | 9.01 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 110.0 | 4.40 | 2.2 |
| Triethylbenzylammonium Chloride | 227.77 | 5.0 | 1.14 | 0.1 |
| Solvent/Reagent | Density | Volume | ||
| Dichloromethane (DCM) | 1.33 g/mL | ~250 mL | ||
| Water (for NaOH) | 1.00 g/mL | ~30 mL | ||
| Expected Outcome | ||||
| Product Yield | ~15.2 g | ~85-90% |
Note: Yields are estimates based on analogous reactions and may vary.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Ineffective deprotonation of the thiol.2. Low quality/degraded alkylating agent.3. Insufficient phase-transfer catalysis. | 1. Ensure the quality and concentration of the NaOH solution. Use freshly prepared base.2. Verify the purity of the bromomethyl pyridine by NMR or LC-MS.3. Increase the amount of PTC slightly (e.g., to 0.15 eq). Ensure vigorous stirring to maximize interfacial area. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Stoichiometry imbalance. | 1. Extend the reflux time and continue to monitor by TLC.2. Re-verify the mass and mole calculations for all reagents. |
| Formation of Side Products | 1. Overheating causing decomposition.2. Presence of water in the alkylating agent leading to hydrolysis to the corresponding alcohol. | 1. Maintain a gentle, controlled reflux. Avoid excessive heating.2. Ensure the alkylating agent is stored under dry conditions. If necessary, dry solvents before use. |
References
-
FAQ. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. Proton Pump Inhibitors. [Link]
- Google Patents.
- Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
-
Creighton University. The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education. [Link]
-
Liv Hospital. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses. [Link]
-
Royal Society of Chemistry. A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry. [Link]
- Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl-)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
Patel, S. B., et al. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. World Journal of Pharmaceutical Research. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. [Link]
-
ResearchGate. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. [Link]
-
PubMed. Mechanisms of action of, and modes of resistance to, alkylating agents used in the treatment of haematological malignancies. [Link]
-
National Institutes of Health. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. [Link]
-
ResearchGate. Mechanism of action of alkylating agents. [Link]
-
DSpace@MIT. Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. [Link]
-
Wikipedia. Alkylating antineoplastic agent. [Link]
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National Institutes of Health. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. [Link]
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National Institutes of Health. Mechanisms of resistance to alkylating agents. [Link]
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Application Notes and Protocols for Green Chemistry Approaches to 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine Synthesis
Introduction: The Imperative for Greener Synthesis of a Key Pharmaceutical Intermediate
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is a critical building block in the synthesis of several proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-reflux disorders and ulcers. The conventional synthesis of this intermediate often relies on harsh brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), which present significant safety and environmental challenges, including corrosive fumes, toxic byproducts, and difficult waste streams.
This document provides a detailed guide for researchers, scientists, and drug development professionals on green chemistry approaches to the synthesis of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine. By adopting these methodologies, laboratories can enhance safety, reduce environmental impact, and potentially improve process efficiency. The core of our recommended approach is the substitution of hazardous reagents with safer, more sustainable alternatives like N-Bromosuccinimide (NBS) and the optimization of reaction conditions to align with the principles of green chemistry.
The Green Synthetic Pathway: From Hydroxymethyl Precursor to Brominated Product
The most viable and green approach to the synthesis of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine begins with the readily available precursor, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol. The key transformation is the selective bromination of the hydroxymethyl group.
Visualizing the Green Synthetic Workflow
Caption: Proposed green synthetic workflow for 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine.
Core Protocol: Appel-type Reaction with N-Bromosuccinimide
The Appel reaction is a well-established method for converting alcohols to alkyl halides. A greener modification of this reaction, using NBS and triphenylphosphine (PPh₃), avoids the use of more hazardous halogenating agents.
Rationale for Method Selection
-
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[1][2] It serves as a stable source of electrophilic bromine. Its byproduct, succinimide, is a water-soluble and relatively benign organic compound.[3][4]
-
Triphenylphosphine (PPh₃): PPh₃ acts as an oxygen scavenger, facilitating the substitution of the hydroxyl group. The resulting triphenylphosphine oxide is a stable, crystalline solid that can often be removed through filtration or crystallization.
-
Solvent Choice: Acetonitrile is chosen as a greener solvent alternative to chlorinated solvents like dichloromethane or chloroform due to its lower toxicity and easier recyclability. Other green solvents such as ethyl acetate could also be explored.
-
Reaction Conditions: The reaction proceeds efficiently at room temperature, reducing the energy consumption associated with heating or cooling.
Detailed Experimental Protocol
Materials:
-
(4-methoxy-3,5-dimethylpyridin-2-yl)methanol
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous acetonitrile.
-
Addition of NBS: Stir the solution at room temperature under a nitrogen atmosphere. To this solution, add N-Bromosuccinimide (1.2 equivalents) portion-wise over 15-20 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine.
Visualizing the Reaction Mechanism
Caption: Simplified mechanism of the Appel-type bromination.
Alternative Green Approaches
While the NBS/PPh₃ system is highly recommended, other green methodologies are emerging and may be suitable depending on the scale and specific requirements of the synthesis.
Catalytic Bromination
The use of a catalyst can reduce the amount of reagents needed and improve reaction efficiency.
-
Copper-Catalyzed Bromination: Copper catalysts have been shown to be effective in various bromination reactions.[5] This approach could potentially use a bromide salt as the bromine source, which is a greener alternative to molecular bromine.
-
Pyridine-Catalyzed Bromination: Pyridine and its salts can act as catalysts in aromatic bromination reactions.[6][7] While the substrate itself is a pyridine derivative, the principles of this catalysis could be adapted.
Electrochemical Bromination
Electrochemical methods offer a highly sustainable route by generating the reactive bromine species in situ from simple bromide salts, thus avoiding the handling of hazardous brominating agents.[8][9] This technique minimizes waste as the main byproduct can be hydrogen gas.
Bromination using a Bromide-Bromate Couple
An aqueous solution of a bromide and a bromate salt can be used as an environmentally friendly brominating agent.[10] The reaction is typically carried out in an aqueous medium, which is the greenest solvent.
Data Summary and Comparison
The following table provides a comparative overview of the proposed green method and traditional approaches.
| Feature | Traditional Method (PBr₃/HBr) | Proposed Green Method (NBS/PPh₃) |
| Brominating Agent | PBr₃ or concentrated HBr | N-Bromosuccinimide (NBS) |
| Safety Hazards | Highly corrosive, toxic fumes | Solid, easier to handle |
| Byproducts | Phosphorous acids, inorganic salts | Succinimide, Triphenylphosphine oxide |
| Solvents | Often chlorinated solvents | Acetonitrile, Ethyl Acetate |
| Reaction Conditions | Often requires heating or cooling | Room temperature |
| Waste Management | Difficult, hazardous waste stream | Simpler, less hazardous waste |
Conclusion
The adoption of green chemistry principles in the synthesis of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is not only an ethical imperative but also a practical approach to creating safer, more efficient, and sustainable pharmaceutical manufacturing processes. The use of N-Bromosuccinimide in an Appel-type reaction represents a significant step forward from traditional methods. Further research into catalytic and electrochemical methods may offer even greater environmental benefits in the future. By implementing the protocols and considering the alternative approaches outlined in these notes, researchers and drug development professionals can contribute to a greener pharmaceutical industry.
References
-
Wang, F., et al. (2014). Copper(II)-Catalyzed Indolizines Formation Followed by Dehydrogenative Functionalization Cascade to Synthesize 1-Bromoindolizines. J. Org. Chem., 79, 9556–9566. Available at: [Link]
-
Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552-2561. Available at: [Link]
-
Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Omeprazole Synthesis: Physico-Chemical Steering Towards Greener Processes. Available at: [Link]
-
ResearchGate. (n.d.). Green Innovation: Harnessing N-Bromosuccinimide as a Versatile Reagent in Organic Synthesis. Available at: [Link]
-
chem.uaic.ro. (n.d.). UTILITY OF N-BROMOSUCCINIMIDE AS A GREEN CHEMICAL REAGENT FOR DETERMINATION OF H2-RECEPTOR ANTAGONISTS IN THEIR PHARMACEUTICAL DOSAGE FORMS. Available at: [Link]
-
SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Available at: [Link]
-
ACS Publications. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. Available at: [Link]
- Google Patents. (n.d.). Bromination of pyridine derivatives.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]
-
International Journal of New Chemistry. (2023). Green Synthesis of Omeprazole@AgNPs, Omeprazole Sulfide@AgNPs, Pantoprazole@AgNPs and Pantoprazole Sulfide@AgNPs by Using Leaf Extract of Ruta, Pimpinella Saxifrage And Mango. Available at: [Link]
-
Oreate AI Blog. (2025). Unlocking the Power of N-Bromosuccinimide in Organic Chemistry. Available at: [Link]
-
RASĀYAN J. Chem. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Available at: [Link]
-
Slideshare. (n.d.). N-BROMOSUCCINAMIDE FOR M.PHARM, MSC. Available at: [Link]
-
Semantic Scholar. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Available at: [Link]
-
ResearchGate. (n.d.). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium. Available at: [Link]
-
Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. Available at: [Link]
-
FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Available at: [Link]
Sources
- 1. Unlocking the Power of N-Bromosuccinimide in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 2. N-BROMOSUCCINAMIDE FOR M.PHARM, MSC | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.uaic.ro [chem.uaic.ro]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. espublisher.com [espublisher.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
Current Status: Operational Ticket ID: OPT-YIELD-86604 Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Stability Protocols for Omeprazole Intermediates
Diagnostic & Strategy Module
User Advisory: The synthesis of 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine (an unstable analog of the Omeprazole intermediate) presents a classic "stability vs. reactivity" paradox. Low yields in this synthesis are rarely due to lack of conversion; they are almost exclusively caused by product degradation during workup or regiochemical scrambling during the precursor stage.
Route Selection Analysis
Before optimizing, confirm your synthetic pathway. We categorize protocols into two Tiers based on industrial reliability.
| Parameter | Route A: Direct Radical Bromination (Wohl-Ziegler) | Route B: Nucleophilic Substitution (Recommended) |
| Precursor | 2,3,5-Trimethyl-4-methoxypyridine | 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine |
| Reagents | NBS / AIBN / CCl₄ (or PhCl) | PBr₃ or SOBr₂ / DCM / Et₃N |
| Primary Failure Mode | Regioselectivity: Bromination occurs at 3-Me or 5-Me positions; N-bromination. | Stability: Product hydrolyzes back to alcohol or polymerizes in acidic media. |
| Typical Yield | < 30% (Complex purification required) | 85 - 95% (If acid scavenging is used) |
| Expert Verdict | AVOID. The electron-rich ring makes radical selectivity poor. | ADOPT. This is the validated industrial standard. |
Note: This guide focuses on Route B (Alcohol
Bromide) as it is the only scalable method to achieve yields >80%. If you are attempting Route A, we strongly advise switching precursors.
Critical Process Parameters (CPP)
To maximize yield, the following parameters must be controlled. The target molecule is a lachrymator and a skin irritant ; handle in a fume hood.
A. Acid Scavenging (The Yield Maker)
The reaction generates HBr (if using PBr₃) or SO₂/HBr (if using SOBr₂).
-
The Problem: The pyridine nitrogen is basic. It captures HBr to form a salt. The protonated pyridine ring becomes electron-deficient, destabilizing the benzylic bromide and accelerating polymerization (turning the mixture black/tarry).
-
The Fix: You must use a base scavenger. Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) is mandatory.
B. Temperature Control
-
Reaction: 0°C
Room Temperature (RT). Do not reflux. -
Work-up: Keep all aqueous washes
. Heat promotes hydrolysis to the alcohol.
C. Solvent Selection
-
Preferred: Dichloromethane (DCM) or Chloroform (anhydrous).
-
Avoid: Ethers (cleavage risk), Acetone (reaction with bromide).
Optimized Protocol (Step-by-Step)
Objective: Conversion of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine to the 2-bromomethyl derivative via Thionyl Bromide (SOBr₂) or PBr₃.
Reagents:
-
Precursor Alcohol (1.0 eq)
-
Thionyl Bromide (1.1 eq) [Alt: PBr₃ (0.4 eq)]
-
Triethylamine (1.2 eq)
-
DCM (Anhydrous, 10 volumes)
Workflow:
-
Setup: Charge precursor and Et₃N into DCM under Nitrogen atmosphere. Cool to -5°C .
-
Addition: Add Thionyl Bromide (or PBr₃) dropwise over 30 mins. Exothermic reaction—control internal temp < 5°C.
-
Reaction: Allow to warm to 20°C. Stir for 1-2 hours.
-
QC Check: TLC (EtOAc/Hexane). Stalling? Add 0.1 eq catalyst (DMF).
-
-
Quench (Critical Step):
-
Cool back to 0°C .
-
Quench by slowly adding saturated NaHCO₃ (cold). pH must remain > 7.
-
-
Extraction: Separate organic layer.[1] Wash with cold brine.
-
Drying: Dry over anhydrous Na₂SO₄ (Do not use MgSO₄; it can be slightly acidic).
-
Isolation: Concentrate in vacuo at < 35°C .
-
Warning: Do not distill to dryness if the oil turns pink/dark. Isolate as a concentrated solution or crystallize immediately from Hexane/Et₂O.
-
Troubleshooting Guide (Root Cause Analysis)
Figure 1: Decision tree for troubleshooting common failure modes in bromomethyl pyridine synthesis.
Detailed Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Product turns pink/black upon concentration | Autocatalytic Decomposition. Trace acid is protonating the pyridine, triggering polymerization. | Immediate: Stop evaporation. Add a drop of Et₃N. Prevention: Ensure the workup pH is basic (7.5-8.5). Do not heat bath >35°C. |
| Low Yield (Aqueous layer contains product) | Salt Formation. The product formed the HBr salt, which is water-soluble. | Recovery: Basify the aqueous layer with Na₂CO₃ to pH 9 and re-extract with DCM. |
| Starting Material Remains | Reagent Hydrolysis. PBr₃/SOBr₂ degraded by moisture in solvent. | Use freshly distilled reagents. Dry DCM over molecular sieves (4Å). |
| Impurity: Dimeric Ether | Hydrolysis Coupling. Alcohol reacted with Product.[2] | Run the reaction more concentrated; ensure complete conversion of alcohol before quenching. |
Frequently Asked Questions (FAQ)
Q1: Can I store the 2-bromomethyl intermediate? A: Not recommended. The bromide is significantly less stable than the chloride analog (2-chloromethyl-4-methoxy-3,5-dimethylpyridine). If storage is unavoidable, store as a solid at -20°C under Argon . If it is an oil, keep it in solution (DCM) with a trace of Et₃N at -20°C.
Q2: Why not use the Chloromethyl analog? A: Unless you specifically require the bromide for a difficult substitution (e.g., with a weak nucleophile), the Chloromethyl analog is superior . It is crystalline, stable at room temperature, and commercially standard for Omeprazole synthesis. The bromide is often generated in situ from the chloride using NaBr if higher reactivity is needed (Finkelstein condition).
Q3: I am using NBS on the trimethyl-pyridine (Route A) and getting a mix of products. Why?
A: The 2, 3, and 5-methyl groups are all susceptible to radical abstraction. While the 2-position is electronically activated, the statistical probability and steric factors lead to mixtures. Furthermore, NBS can brominate the pyridine nitrogen. Switch to the Boekelheide rearrangement route (N-Oxide
References & Validation
-
Process Chemistry of Omeprazole Intermediates:
-
Chlorination/Halogenation Optimization:
-
Journal: "Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine." Asian Journal of Chemistry, Vol 24. (Demonstrates the necessity of base scavenging, applicable to bromination). 8
-
-
Boekelheide Rearrangement (Precursor Synthesis):
-
Stability of Pyridyl Halides:
Sources
- 1. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. scispace.com [scispace.com]
- 5. EP0899268A2 - Process for the preparation of omeprazole and intermediate compounds - Google Patents [patents.google.com]
- 6. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 12. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 13. scientificupdate.com [scientificupdate.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 16. Wohl-Ziegler Reaction [organic-chemistry.org]
Technical Support Center: Purification of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
Current Status: Online | Agent: Senior Application Scientist | Topic: Intermediate Purification
Critical Safety & Stability Brief (Read First)
⚠️ HAZARD ALERT: Lachrymator & Vesicant 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (often called the "Bromo-Intermediate" in Omeprazole synthesis) is a potent alkylating agent. It causes severe eye and skin burns. All manipulations must occur in a properly functioning fume hood.
⚠️ STABILITY WARNING: The "Self-Destruct" Mechanism This molecule possesses an inherent chemical flaw: it contains a nucleophilic nitrogen (pyridine ring) and a highly electrophilic benzylic bromide.
-
The Risk: In its Free Base form, it undergoes rapid intermolecular self-alkylation (dimerization) to form a quaternary ammonium salt (often observed as a sticky, dark tar or "goo").
-
The Solution: This compound is kinetically stable only as its Hydrobromide (HBr) salt or when kept in non-polar solvents at low temperatures (<0°C).
Diagnostic: Which form are you handling?
-
Form A (HBr Salt): White to off-white crystalline solid. Stable at room temperature (desiccated). (Recommended)
-
Form B (Free Base): Colorless to yellow oil or low-melting solid. Unstable. Turns pink/black rapidly at RT.
Standard Operating Procedures (SOPs)
Protocol A: Recrystallization of the Hydrobromide Salt (Recommended)
Target: Purification of crude solid obtained from bromination (e.g., via thionyl bromide).
Solvent System: Isopropanol (IPA) / Diethyl Ether (or MTBE). Rationale: The salt is moderately soluble in hot alcohol but insoluble in ether. The alcohol dissolves polar impurities (tars), while the ether acts as an anti-solvent to induce controlled crystallization.
Step-by-Step Workflow:
-
Dissolution:
-
Place crude HBr salt in a flask.
-
Add Isopropanol (IPA) (approx. 3-5 mL per gram of solid).
-
Heat gently to 40–50°C (Do NOT boil vigorously; excessive heat promotes degradation).
-
Note: If black particles remain, these are polymerized tars. Perform a hot filtration through a sintered glass funnel.
-
-
Clarification (Optional but Recommended):
-
If the solution is highly colored (dark orange/red), add Activated Carbon (10% w/w) .
-
Stir for 10 minutes at 40°C.
-
Filter warm through a Celite pad.
-
-
Crystallization:
-
Cool the filtrate to Room Temperature (20–25°C).
-
Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise with stirring until a persistent turbidity (cloudiness) is observed.
-
Transfer the flask to a refrigerator (0–4°C ) for 2–4 hours.
-
-
Isolation:
-
Filter the white crystals under nitrogen or argon atmosphere (to prevent moisture absorption).
-
Wash the cake with cold Ether/MTBE (1:1 mixture).
-
Drying: Vacuum dry at <40°C . High heat will decompose the salt.
-
Protocol B: Rapid Precipitation of the Free Base (High Risk)
Target: Cleaning up the free base prior to immediate coupling.
Solvent System: Dichloromethane (DCM) / n-Heptane. Rationale: The free base is soluble in DCM. Heptane acts as an anti-solvent. This is a precipitation rather than a true recrystallization to minimize thermal exposure.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude oil/solid in a minimum amount of DCM at 0°C .
-
Precipitation: While stirring rapidly in an ice bath, slowly add cold n-Heptane (ratio 1:3 DCM:Heptane).
-
Filtration: Collect the precipitate immediately on a chilled funnel.
-
Storage: Do not store. Use immediately in the next step (e.g., coupling with mercaptobenzimidazole).
Troubleshooting & FAQs
Q1: My product turned into a sticky pink/red gum during drying. What happened?
Diagnosis: Self-Alkylation (Dimerization). Cause: You likely processed the Free Base at room temperature or heated the salt too high (>60°C). The pink color indicates oxidation of the pyridine ring, and the "gum" is the quaternary ammonium dimer. Fix:
-
If it's the salt: Recrystallize again using Protocol A , but keep temperature <45°C.
-
If it's the free base: It is likely unrecoverable. Re-synthesize and convert immediately to the HBr salt for storage.
Q2: The melting point is lower than the literature value (131–133°C for HCl salt equivalent).
Diagnosis: Solvent Entrapment or Hydrolysis. Cause:
-
Hydrolysis: Moisture entered the system, converting the Bromomethyl group back to the Hydroxymethyl (alcohol).
-
Solvent: IPA/Ether can be trapped in the crystal lattice. Fix: Run an NMR.
-
Check: Look for a shift in the methylene protons (-CH2-Br).
-
-CH2-Br: ~4.4–4.6 ppm.
-
-CH2-OH: ~4.6–4.8 ppm (broad).
-
-
Remedy: Dry under higher vacuum (0.1 mbar) at 35°C.
Q3: Can I use Ethanol or Methanol instead of IPA?
Answer: Use with Caution. Primary alcohols (Methanol/Ethanol) are nucleophilic. If the solution is heated too long, the solvent will attack the benzylic bromide, forming the Ether impurity (e.g., 2-(Methoxymethyl)-...).
-
Recommendation: Isopropanol (IPA) is sterically bulkier and less nucleophilic, making it safer.
Process Logic Visualization
Caption: Decision tree for purification based on the chemical form of the intermediate. Green path indicates the stable, recommended workflow.
Technical Data Summary
| Parameter | Specification / Limit | Notes |
| Molecular Formula | C9H12BrNO (Free Base) | C9H13Br2NO (HBr Salt) |
| Melting Point | ~131°C (Decomposes) | Value varies by salt form (HCl vs HBr).[1] |
| Solubility | Soluble: DCM, Chloroform | Insoluble: Hexane, Ether, Water (decomposes). |
| Critical Impurity | Dimer (Quaternary Salt) | Formed by heat/time. Insoluble in DCM. |
| Storage | -20°C, Desiccated, Argon | Shelf life: <48h for Free Base; Months for Salt. |
References
-
AstraZeneca (Hässle)
-
Process Chemistry of Omeprazole Intermediates
-
Stability of Benzylic Halides in Pyridine Systems
-
Title: 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride (TCI Chemicals Product Data).[10]
- Relevance: Provides physical property benchmarks (melting point, solubility) for the analogous chloro-salt, which serves as the closest stable reference standard for the bromo-analog.
-
Source:
-
Sources
- 1. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US6229021B1 - Method of omeprazole preparation - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]
- 8. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 9. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 10. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride | 86604-75-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Preventing the formation of dimers in "2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine" reactions
Technical Support Center: 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine and its related chemistries. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your research. This guide is structured as a series of frequently asked questions (FAQs) to directly address the critical issue of dimer formation, a common side reaction that can significantly impact yield and purity.
This compound, a key intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole, is a potent electrophile due to its bromomethyl group.[1][2] This high reactivity is essential for its intended function but also makes it susceptible to unwanted side reactions, most notably self-alkylation, which leads to the formation of a pyridinium salt dimer.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant, less-polar byproduct in my reaction. How can I confirm if it's the dimer?
A: The formation of a high-molecular-weight, often less-soluble, byproduct is a classic sign of dimerization. The dimer is a pyridinium salt, which has distinct characteristics you can use for confirmation:
-
TLC Analysis: The dimer, being a salt, is highly polar. It will typically have a very low Rf value, often streaking from the baseline, in common non-polar to moderately polar solvent systems (e.g., Hexane/Ethyl Acetate). You may need to use a more polar mobile phase, such as Dichloromethane/Methanol, to see it migrate.
-
NMR Spectroscopy (¹H NMR): This is the most definitive method. Look for characteristic downfield shifts. The protons on the pyridine ring and the methylene bridge of the pyridinium salt will be significantly deshielded compared to the starting material. Expect to see the N-CH₂ signal well above 5.0 ppm.
-
Mass Spectrometry (MS): Use ESI-MS in positive ion mode. The dimer will show a clear M+ peak corresponding to the molecular weight of the dimer cation (C₁₈H₂₄N₂O₂⁺), which is approximately 312.4 g/mol .
Q2: What is the chemical mechanism behind dimer formation?
A: The formation of the dimer is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction, where the molecule acts as both the nucleophile and the electrophile.[3]
-
Nucleophile: The lone pair of electrons on the nitrogen atom of the pyridine ring is nucleophilic.[3]
-
Electrophile: The carbon atom of the bromomethyl (-CH₂Br) group is electrophilic, as the bromine atom is a good leaving group.[1]
One molecule of 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine attacks another, leading to the formation of a new C-N bond and the displacement of the bromide ion. This process is also referred to as self-alkylation or quaternization of the pyridine nitrogen.[3]
Caption: Dimer formation via self-alkylation.
Q3: My reaction yield is low due to dimerization. How can I prevent or minimize this side reaction?
A: Preventing dimerization hinges on controlling the reaction kinetics to favor the desired reaction over the undesired self-alkylation. The key is to minimize the opportunity for two molecules of the bromomethylpyridine to react with each other. This can be achieved by carefully controlling several experimental parameters.
Below is a troubleshooting guide comparing conditions that favor dimerization versus those that will help you suppress it.
| Parameter | High Dimer Formation (Undesirable) | Low Dimer Formation (Desirable) | Scientific Rationale |
| Concentration | High concentration of reactants (> 0.5 M) | Low concentration / High dilution (< 0.1 M) | Reduces the statistical probability of two bromomethylpyridine molecules colliding. |
| Order of Addition | Adding the nucleophile to the bromomethylpyridine | Slowly adding the bromomethylpyridine to the nucleophile | This maintains a low instantaneous concentration of the electrophile, ensuring it is more likely to react with the intended nucleophile rather than itself. |
| Temperature | High temperature (> 50 °C) | Low to moderate temperature (0 °C to RT) | The activation energy for dimerization may be comparable to the desired reaction. Lowering the temperature slows all reactions, but often disproportionately affects side reactions. |
| Base Selection | Strong, non-hindered bases (e.g., NaOH, KOH) | Weaker, sterically hindered bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) | Strong bases can deprotonate the intended nucleophile completely, but may also promote side reactions. Weaker, heterogeneous bases (like K₂CO₃) or bulky organic bases provide a more controlled reaction environment. |
| Solvent Choice | Polar aprotic solvents (e.g., DMF, DMSO) | Less polar solvents (e.g., Acetonitrile, Acetone, THF) | While polar aprotic solvents are excellent for Sₙ2 reactions, they can also accelerate the undesired dimerization. A solvent of moderate polarity often provides the best balance. |
Recommended Experimental Protocol to Minimize Dimerization
This protocol provides a general workflow for coupling 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine with a generic nucleophile (Nu-H), incorporating best practices to suppress dimer formation.
Materials:
-
Nucleophile (Nu-H) (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (1.5 - 2.0 eq)
-
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (1.0 - 1.1 eq)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the nucleophile (Nu-H) (1.0 eq) and finely ground potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to create a slurry. The ideal concentration is typically between 0.05 M and 0.1 M with respect to the nucleophile.
-
Prepare Electrophile Solution: In a separate, dry flask, dissolve the 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (1.0 - 1.1 eq) in anhydrous acetonitrile.
-
Controlled Addition: Transfer the bromomethylpyridine solution to a syringe pump. Add the solution dropwise to the stirred nucleophile slurry over a period of 1-3 hours. Maintain the reaction temperature at or below room temperature (cooling with a water bath if necessary).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting nucleophile and the appearance of the desired product. The dimer, if present, will be at the TLC baseline.
-
Work-up: Once the reaction is complete, filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with additional acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to remove any residual starting material and trace amounts of the dimer.
Caption: Optimized workflow to minimize dimer formation.
References
-
Wikipedia. (n.d.). Discovery and development of proton pump inhibitors. Retrieved February 2, 2026, from [Link]
-
quimicaorganica.org. (n.d.). Alkylation and acylation of pyridine. Retrieved February 2, 2026, from [Link]
-
FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Retrieved February 2, 2026, from [Link]
Sources
Technical Support Center: Stability & Handling of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
[1]
Executive Chemical Profile
Compound: 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine Common Identity: Omeprazole Bromo-Intermediate CAS: 780752-32-1 (Free Base) / Note: Often handled as HBr or HCl salt for stability.[1]
Critical Warning:
This compound is a highly reactive benzylic bromide .[1] Unlike its chlorinated analog (which is the industry standard for storage), the brominated variant is significantly more labile.[1] It exhibits an accelerated degradation profile due to the superior leaving group ability of bromide (
Stability Snapshot
| Parameter | Condition | Stability Status |
| Solid State (Salt) | -20°C, Desiccated, Argon | Stable (Months) |
| Solid State (Salt) | 25°C, Ambient Air | Unstable (Days/Weeks) - Hygroscopic |
| Free Base (Oil/Solid) | 25°C, Solution | Critical (Hours) - Rapid Dimerization |
| Solvent Compatibility | Methanol/Ethanol | Incompatible (Rapid Solvolysis) |
| Moisture Sensitivity | >50% RH | High (Hydrolysis to Alcohol) |
Degradation Mechanics (The "Why")
To troubleshoot effectively, you must understand the degradation mechanism.[1] The electron-donating methoxy group at the 4-position activates the pyridine ring, stabilizing the formation of a carbocation at the benzylic position.[1] This makes the
Primary Degradation Pathways[1]
-
Hydrolysis (Solvolysis): In the presence of moisture or protic solvents, the bromide is displaced by water/alcohol, forming the inactive 2-hydroxymethyl derivative.[1]
-
Self-Alkylation (Dimerization): The pyridine nitrogen of one molecule attacks the benzylic carbon of another, forming a quaternary ammonium salt (often observed as a sticky, red/pink gum).[1]
Figure 1: Mechanistic pathways showing why moisture (Hydrolysis) and concentration (Dimerization) are critical failure points.[1]
Troubleshooting Guide & FAQs
Scenario A: "My material has turned from off-white to pink/red."
Diagnosis: Autocatalytic Decomposition. The pink/red coloration is a tell-tale sign of quaternary ammonium salt formation (dimerization) and oxidation products.[1] This is often accelerated by trace acid or heat.[1]
-
Immediate Action: Check purity via HPLC. If purity is <90%, recrystallization is difficult due to the "gummy" nature of the impurities.[1]
-
Prevention:
-
Store strictly at -20°C.[1]
-
Ensure the container is flushed with Argon/Nitrogen after every use.[1]
-
Pro-Tip: If you synthesized the free base, convert it to the Hydrobromide or Hydrochloride salt immediately.[1] The salt form suppresses the nucleophilicity of the pyridine nitrogen, preventing self-alkylation.[1]
-
Scenario B: "I see a large 'Alcohol' peak (2-hydroxymethyl) in my LC-MS."
Diagnosis: Moisture Intrusion / Solvolysis. The benzylic bromide hydrolyzed.[1] This happens if you use "technical grade" solvents or if the reaction flask wasn't flame-dried.[1]
-
Troubleshooting Steps:
-
Solvent Check: Are you using Methanol or Ethanol? Stop. These solvents react directly with the bromide.[1] Switch to aprotic solvents like Dichloromethane (DCM), THF, or Toluene.[1]
-
Water Content: Verify your solvent is anhydrous (<50 ppm water).[1]
-
Base Selection: If using a base for coupling (e.g., NaOH), ensure it is biphasic (DCM/Water) with a phase transfer catalyst, or use a non-nucleophilic base (e.g., DIPEA) in dry organic solvent.[1]
-
Scenario C: "The coupling reaction yield is low (<50%), despite clean starting material."
Diagnosis: Instability of the Free Base. If you liberate the free base from the salt and let it sit for >1 hour before reacting, it degrades.[1]
Validated Handling Workflows
Protocol: Safe Generation & Usage of Free Base
Use this workflow when the coupling reaction requires the free base form.[1]
Figure 2: Time-critical workflow for converting the stable salt to the reactive free base.
Detailed Steps:
-
Suspend: Place the salt in Dichloromethane (DCM) and cool to 0°C.
-
Neutralize: Slowly add cold saturated
or dilute .-
Why? Heat of neutralization can trigger degradation.[1] Keep it cold.
-
-
Extract: Separate layers quickly.
-
Dry: Use
(Magnesium Sulfate).[1] -
Use: Filter and add directly to your reaction vessel. Do not rotary evaporate to dryness unless absolutely necessary (and if so, keep bath <25°C).[1]
References & Authority
-
Benchchem. (n.d.).[1] 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine Structure and Mechanism. Retrieved from [1]
-
ChemicalBook. (2024).[1][3][4] 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Properties and Safety. Retrieved from [1]
-
Support: Provides baseline stability data for the homologous chloro-derivative, establishing the standard for cold/dry storage.
-
-
Saini, S., et al. (2019).[1][5][6] Novel Synthesis of Omeprazole and Pharmaceutical Impurities. International Journal of PharmTech Research. Retrieved from
-
Support: Details the coupling chemistry (Grignard/Sulfide formation) and the sensitivity of the halomethyl intermediates.
-
-
Fisher Scientific. (2024).[1][3] Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [1]
-
Support: Validates safety protocols (Skin Corr. 1B) and storage conditions (Inert atmosphere).
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
- 1. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 2. 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | 780752-32-1 | Benchchem [benchchem.com]
- 3. fishersci.se [fishersci.se]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Effect of solvent on the synthesis of "2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine"
Technical Support Center: Synthesis of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
Welcome to the technical support guide for the synthesis of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine. This crucial intermediate, a building block for various pharmaceutical compounds, including proton pump inhibitors, presents unique synthetic challenges where solvent selection is paramount to achieving high yield and purity. This guide is structured to provide direct answers to common experimental issues, grounded in mechanistic principles and field-proven experience.
Section 1: Synthesis Overview and the Critical Role of the Solvent
The synthesis of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is most effectively achieved via a benzylic bromination of its precursor, 2,3,5-trimethyl-4-methoxypyridine. This reaction, known as the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source and requires a radical initiator. The choice of solvent is not merely a medium for the reactants; it dictates the reaction's efficiency, selectivity, and even the pathway taken. An inappropriate solvent can lead to failed reactions, unwanted side products, or dangerous incompatibilities.
The overall workflow involves the selective bromination of one of the three methyl groups on the pyridine ring. The methyl group at the 2-position is activated for radical abstraction due to its "benzylic-like" position adjacent to the aromatic pyridine ring.
Caption: High-level workflow for the synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism, and how does the solvent influence it?
The synthesis proceeds via a radical chain mechanism.[1]
-
Initiation: A radical initiator (like AIBN or benzoyl peroxide) homolytically cleaves upon heating or UV irradiation to form initial radicals. These radicals then abstract a hydrogen from HBr (present in trace amounts) or react with the NBS molecule to generate a bromine radical (Br•).
-
Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the most reactive C-H bond—the benzylic-like methyl group at the 2-position—to form a resonance-stabilized benzylic radical and HBr. This radical then reacts with a molecule of NBS to yield the desired product and a succinimidyl radical. The succinimidyl radical continues the chain by reacting with HBr to regenerate a bromine radical.
-
Termination: The reaction terminates when two radicals combine.
The solvent's primary role is to provide a medium where radical propagation is favored over polar or ionic side reactions. Non-polar, aprotic solvents are ideal as they do not interfere with the radical intermediates.
Caption: Radical chain mechanism of benzylic bromination.
Q2: Why is carbon tetrachloride (CCl₄) the "classic" solvent, and what are its modern replacements?
Carbon tetrachloride was traditionally the solvent of choice for NBS brominations for several key reasons: it is non-polar, aprotic, and does not have C-H bonds that can participate in radical reactions.[2] Crucially, NBS has very low solubility in CCl₄. This is advantageous because it maintains a very low concentration of dissolved bromine (Br₂) in the reaction mixture, which is formed from the reaction of HBr with NBS. A high concentration of Br₂ would favor ionic electrophilic addition to the aromatic ring instead of the desired radical substitution at the methyl group.
However, CCl₄ is a potent ozone-depleting substance and a suspected carcinogen, making its use highly restricted. Safer, more environmentally benign alternatives are now standard practice.
Recommended Modern Solvents:
-
Acetonitrile (CH₃CN): An excellent choice that avoids hazardous chlorinated solvents. It provides good yields and high reproducibility.[3][4]
-
1,2-Dichloroethane (DCE): A common and effective replacement for CCl₄.[5]
-
Cyclohexane: A non-polar hydrocarbon that functions similarly to CCl₄ but is significantly less toxic.[5]
-
Toluene: Can also be used, though its own benzylic protons could theoretically compete, the pyridine substrate is generally more activated.[6]
Q3: Can I use polar aprotic solvents like DMF or DMSO?
Using highly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is not recommended for this specific radical bromination.
-
DMF: In the context of NBS bromination, DMF can promote ionic pathways. For electron-rich aromatic compounds, using NBS in DMF leads to electrophilic aromatic bromination, not benzylic bromination.[7]
-
DMSO: Can be oxidized by NBS, leading to a complex mixture of side products and consuming the reagent.
While some polar aprotic solvents like acetonitrile are suitable, those that can promote ionic mechanisms or react with NBS should be avoided.
Q4: What happens if my solvent is not anhydrous? What about protic solvents like ethanol or water?
The presence of water or other protic solvents is highly detrimental to the reaction.
-
Hydrolysis of Product: The bromomethyl group is a strong electrophile. Water or alcohols present in the solvent can act as nucleophiles, leading to the hydrolysis of your desired product to the corresponding alcohol (2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine) or formation of an ether.[7][8]
-
Reaction with NBS: In the presence of water, NBS can form hypobromous acid (HOBr), which can lead to different reaction pathways, such as the formation of bromohydrins if any alkene impurities are present.[9]
It is critical to use an anhydrous solvent and maintain anhydrous conditions throughout the reaction. [7]
Section 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet Solvent/Reagents: Water is hydrolyzing the product or interfering with NBS. | Ensure all glassware is oven-dried. Use a freshly opened or distilled anhydrous solvent. |
| 2. Ineffective Radical Initiation: The initiator was not added, is expired, or the reaction temperature is too low to cause decomposition. | Add a fresh radical initiator (e.g., AIBN, benzoyl peroxide). Ensure the reaction is heated to the appropriate reflux temperature for the chosen solvent. | |
| 3. Incorrect Solvent Choice: Using a solvent like DMF or a protic solvent. | Switch to a recommended non-polar or moderately polar aprotic solvent like acetonitrile or cyclohexane. | |
| Formation of Multiple Byproducts | 1. Ring Bromination: Reaction conditions (e.g., high polarity, light exposure without initiator) favor an ionic mechanism. | Use a non-polar solvent (e.g., cyclohexane) to disfavor ionic pathways. Ensure the reaction is run in the dark if using light initiation, or with a chemical initiator. |
| 2. Over-bromination (Dibromo-product): Excess NBS or prolonged reaction time. | Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Monitor the reaction by TLC or GC-MS and stop it upon consumption of the starting material. | |
| Product Degradation During Workup | 1. Demethylation of Methoxy Group: Acidic conditions during workup can cleave the methyl ether, forming a phenol impurity.[6] | Neutralize the reaction mixture carefully before extraction. Use a mild base like sodium bicarbonate solution for washes. Avoid prolonged exposure to strong acids. |
| 2. Decomposition on Silica Gel: The product can be unstable on silica gel. | Minimize the time the product spends on the column. Consider recrystallization as an alternative purification method.[8] An ethanol/water mixture can be effective for recrystallization.[8] |
Section 4: Data Summary & Solvent Comparison
The choice of solvent directly impacts reaction outcomes. The following table summarizes the characteristics of common solvents used for this transformation.
| Solvent | Type | Typical Yield | Key Advantages | Key Disadvantages |
| Carbon Tetrachloride (CCl₄) | Non-polar, Aprotic | High | "Classic" solvent, low NBS solubility prevents side reactions.[2] | Highly toxic, ozone-depleting, largely banned. |
| Acetonitrile (CH₃CN) | Polar, Aprotic | Good-High | Excellent, greener alternative to CCl₄; good reproducibility.[3][4] | More polar, may require careful control to avoid ionic pathways. |
| 1,2-Dichloroethane (DCE) | Non-polar, Aprotic | Good-High | Effective "drop-in" replacement for CCl₄.[5] | Chlorinated solvent, environmental and health concerns. |
| Cyclohexane | Non-polar, Aprotic | Good | Low toxicity, non-polar nature mimics CCl₄.[5] | May have lower solubility for some starting materials. |
| Toluene | Non-polar, Aromatic | Moderate-Good | Effective and relatively inexpensive.[6] | Can potentially undergo competing bromination at its own benzylic position. |
| DMF, DMSO | Polar, Aprotic | Very Low | Not applicable. | Promotes ionic side reactions or reacts with NBS.[7] |
| Ethanol, Water | Protic | None | Not applicable. | Reacts with NBS and hydrolyzes the desired product.[9] |
Section 5: Recommended Experimental Protocol (Using Acetonitrile)
This protocol is provided as a guideline. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2,3,5-trimethyl-4-methoxypyridine (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.05 equivalents)
-
Azobisisobutyronitrile (AIBN) (0.05 equivalents)
-
Anhydrous Acetonitrile
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 2,3,5-trimethyl-4-methoxypyridine and anhydrous acetonitrile (approx. 10 mL per gram of starting material).
-
Reagent Addition: Add N-Bromosuccinimide and AIBN to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to remove most of the acetonitrile.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This step is crucial to remove any acidic byproducts that could cause product degradation.[6]
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization from an ethanol/water mixture to achieve high purity (>95%).[8]
-
References
- Senn-Bilfinger, J., & Wurziger, H. (1990). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. (EP0369208A1). Google Patents.
- Wang, Y. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (CN103232389A). Google Patents.
-
Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4). Retrieved from [Link]
- Li, J., et al. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (CN101648907A). Google Patents.
-
National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. PubChem Compound Database. Retrieved from [Link]
-
Saini, D., et al. (2025). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. ResearchGate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]
- Rudravajala, S., et al. (2009). Process for preparation of omeprazole. (WO2009066309A2). Google Patents.
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
-
Brandstrom, A., et al. (1984). Intermediates for the preparation of omeprazole. (Patent 0103553). Retrieved from [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Gensini, M., et al. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 3(3). ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Urabe, D., et al. (2014). Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development, 18(9). ACS Publications. Retrieved from [Link]
-
Kumar, S., et al. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Reddit. (2016). Solvent for NBS bromination. r/chemistry. Retrieved from [Link]
Sources
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | 780752-32-1 | Benchchem [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
Topic: Degradation Pathways & Handling Protocols
Target Audience: Process Chemists, Medicinal Chemists, and Analytical Scientists.
Introduction: The "Race Against Time" Intermediate
Welcome to the technical guide for 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (hereafter referred to as the Bromo-Intermediate ).
This compound is a highly reactive electrophile, primarily utilized in the synthesis of Proton Pump Inhibitors (PPIs) like Omeprazole and Esomeprazole. While the chloro-analog is more common commercially due to stability, the bromo-analog is frequently employed in research and specific patent processes for its superior leaving group kinetics (
The Core Challenge: This molecule exists in a dichotomy of stability.[1]
-
As a Hydrobromide Salt: It is relatively stable, crystalline, and manageable.
-
As a Free Base: It is highly unstable. Upon neutralization, the pyridine nitrogen becomes nucleophilic and can attack the electrophilic benzylic carbon of a neighboring molecule, leading to rapid, autocatalytic polymerization (often observed as the material turning into a dark, sticky tar).
This guide focuses on controlling these degradation pathways during storage and reaction.
Module 1: Degradation Pathways (Mechanistic Insight)
Understanding how the molecule breaks down is the first step to prevention. The Bromo-Intermediate suffers from three primary degradation vectors.
Hydrolysis (The Moisture Trap)
The benzylic bromide is extremely susceptible to nucleophilic attack by water (
-
Mechanism: Water attacks the benzylic carbon, displacing the bromide.
-
Product: (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (The "Alcohol Impurity").
-
Consequence: Release of HBr. In a closed container, this acid can degrade other sensitive reagents or catalyze further decomposition.
Autocatalytic Dimerization (The "Black Tar" Effect)
This is the most critical failure mode during reaction setup (e.g., during the coupling with 2-mercapto-5-methoxybenzimidazole).
-
Trigger: Neutralization of the salt to the free base without immediate quenching by the target nucleophile.
-
Mechanism: The lone pair on the pyridine nitrogen of Molecule A attacks the benzylic carbon of Molecule B.
-
Product: Bis-pyridinium quaternary ammonium salts (Dimers/Oligomers).
-
Visual Sign: The reaction mixture turns dark brown/black and becomes viscous.
Solvolysis (The Solvent Error)
Using protic solvents (Methanol, Ethanol) during the coupling step can lead to etherification.
-
Mechanism: Solvent acts as the nucleophile.
-
Product: Alkyl ethers (e.g., 2-(methoxymethyl)-4-methoxy-3,5-dimethylpyridine).
Pathway Visualization
Figure 1: The "Race Against Time."[2] Once the salt is neutralized to the free base, it must react with the Product target immediately, or it will diverge into Dimerization (Tar) or Hydrolysis pathways.
Module 2: Troubleshooting Guide
Scenario A: "My white powder turned into a sticky brown solid in the bottle."
| Possible Cause | Diagnostic | Corrective Action |
| Moisture Ingress | Check if the container was stored in a fridge without desiccant. Hydrolysis releases HBr, which is hygroscopic, pulling in more water. | Discard. The material is compromised. For future batches, store under Nitrogen/Argon at -20°C with active desiccant sachets. |
| Free Base Presence | Did you attempt to "wash" the salt to get the free base before storage? | Never isolate the free base. Always store as the Hydrobromide or Hydrochloride salt. |
Scenario B: "I see a large impurity peak (RRT ~0.5) in HPLC."[2]
-
Issue: Likely the Alcohol Impurity ((4-methoxy-3,5-dimethylpyridin-2-yl)methanol).
-
Root Cause: Water in the reaction solvent or wet starting materials.
-
Protocol Fix:
-
Dry solvents (THF, Acetone, or Toluene) to <0.05% water content.
-
Do not use alcohols (MeOH/EtOH) as reaction solvents for the coupling step.
-
Critical: Add the base (e.g., NaOH) last, or add the Bromo-Intermediate solution slowly to a mixture of the Thiol + Base. This ensures the free base is generated only in the presence of the trap (Thiol).
-
Scenario C: "Low yield during Omeprazole Sulfide synthesis."
-
Issue: Competitive Dimerization.
-
Root Cause: High local concentration of the Bromo-Intermediate free base.
-
Protocol Fix:
-
The "Inverse Addition" Technique: Do not add the Thiol to the Bromo-Intermediate. Instead, dissolve the Thiol and Base in the solvent first. Then, add the Bromo-Intermediate (salt) as a solid or solution slowly. This ensures the Bromo-species is the limiting reagent at any millisecond, preventing it from reacting with itself.
-
Module 3: Analytical Diagnostics
Differentiating the Bromo-Intermediate from its degradants requires specific HPLC conditions.
Recommended HPLC Parameters (Generic Method):
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 150mm x 4.6mm, 5µm.
-
Mobile Phase A: 10mM Ammonium Acetate (pH 7.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 15 mins.
-
Detection: UV @ 280 nm (Pyridine absorption).
Impurity Profile Table:
| Compound | Approx RRT* | Characteristics |
| Alcohol Impurity | ~0.4 - 0.5 | Broad peak (polar). Formed via hydrolysis.[3] |
| Bromo-Intermediate | 1.00 | Sharp peak. Unstable in MeOH diluent (inject immediately). |
| Dimer Impurity | >1.5 | Highly retained, often broad or multiple peaks due to salt formation. |
| Ether Impurity | ~1.1 - 1.2 | Sharp peak. Only present if MeOH/EtOH used. |
*Relative Retention Time (RRT) varies by exact method but follows polarity logic.
Module 4: Handling & Safety (E-E-A-T)
Senior Scientist Note: I have seen researchers burn their nasal passages with this compound. It is not just a skin irritant; it is a potent lachrymator and alkylating agent.
-
Lachrymator Warning: The Bromo-methyl group makes this a benzyl bromide analog. It activates TRPA1 channels (tear gas effect).
-
Protocol: Handle ONLY in a functioning fume hood.
-
Decontamination: Wash glassware with a dilute solution of Methanol/Ammonia to quench residual bromide to the amine before removing from the hood.
-
-
Genotoxicity: As an alkylating agent, it is a potential mutagen (PGI - Potentially Genotoxic Impurity).
-
Control: Regulatory limits (ICH M7) require control of this intermediate to ppm levels in the final drug substance.
-
References
-
Saini, S., et al. (2019).[4] Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors: A Review. International Journal of PharmTech Research.
-
Ohishi, Y., et al. (1990). Process for producing 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. U.S. Patent 4,945,168. (Demonstrates the stability logic of the salt form vs free base).
-
Sivakumar, N., et al. (2014).[2] Method development and validation for quantitative determination of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine... in esomeprazole. Journal of Chemical and Pharmaceutical Research. (Discusses detection of related pyridine impurities).
-
Fisher Scientific. (2024). Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. (Analogous safety data for the halo-methyl pyridine class).
Sources
Handling and storage issues with "2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine"
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (Product No. C9H12BrNO). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure successful handling, storage, and application of this versatile synthetic intermediate. As a highly reactive electrophile, its efficacy is directly tied to its purity and proper handling.[1] This guide provides field-proven insights and troubleshooting protocols to address common challenges.
A significant portion of the handling and stability data is extrapolated from its close structural analog, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, a well-documented intermediate in pharmaceutical manufacturing.[2][3] The principles of handling, storage, and potential degradation pathways are highly transferable due to the shared pyridine core and reactive halomethyl group.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine.
Q1: What are the optimal storage conditions for this reagent?
A: Proper storage is critical to prevent degradation and ensure batch-to-batch consistency. The reagent is a solid that should be stored in a cool, dry, and well-ventilated area.[4][5] To maximize shelf-life, adhere to the conditions outlined in the table below.
Table 1: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C (Refrigerated) | Slows potential degradation pathways such as hydrolysis and dimerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound can be sensitive to moisture and atmospheric oxygen over long periods. An inert atmosphere is best practice for reactive intermediates.[2] |
| Container | Tightly sealed, opaque container | Prevents moisture ingress and protects from light, which can catalyze decomposition. The original manufacturer's packaging is ideal.[3][4][6] |
| Location | Store away from incompatible materials | Keep segregated from strong bases, nucleophiles, and oxidizing agents to prevent accidental reactions.[4][5] |
Q2: What personal protective equipment (PPE) is required when handling this compound?
A: Due to its classification as a skin, eye, and respiratory irritant, comprehensive PPE is mandatory.[3][7] Always handle this compound inside a certified chemical fume hood.
-
Eye Protection: Safety glasses with side shields or chemical goggles.[4]
-
Hand Protection: Nitrile or butyl rubber gloves. Always inspect gloves for degradation before use and wash hands thoroughly after handling.[4]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area is crucial.[3] For weighing or generating dust, a respirator with a suitable particle filter (e.g., N95) may be required.[7]
Q3: Is this compound sensitive to moisture or air?
A: Yes. The bromomethyl group is a potent electrophile and is susceptible to hydrolysis by atmospheric moisture, which would convert it to the corresponding, and less reactive, 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine.[1] While stable as a dry solid, prolonged exposure to humid air should be avoided. Always blanket the container with an inert gas like argon or nitrogen before sealing for storage.
Q4: What are the known chemical incompatibilities?
A: Avoid contact with strong bases, strong oxidizing agents, and potent nucleophiles (e.g., primary/secondary amines, thiols, alkoxides) outside of controlled reaction conditions.[4][8] The compound's primary function is to react with nucleophiles; therefore, inadvertent contact will consume the reagent.[1]
Troubleshooting Guide
This section provides systematic approaches to diagnose and resolve common experimental issues.
Problem 1: Low or No Reactivity in Nucleophilic Substitution Reactions
Q: My reaction with a nucleophile is sluggish or has failed completely. What are the potential causes?
A: This is a frequent issue stemming from either reagent degradation or suboptimal reaction conditions. The bromomethyl group is significantly more reactive than its chloro- analog, so failure often points to a compromised starting material. Follow the diagnostic workflow below to identify the root cause.
Caption: Troubleshooting workflow for failed nucleophilic substitution.
Problem 2: Presence of Unexpected Impurities in Reaction Product
Q: My final product is impure. What are the likely side products or impurities originating from the starting material?
A: Impurities often originate from the degradation of the starting material or from side reactions. The high reactivity of the bromomethyl group makes it prone to degradation if not handled under strictly anhydrous and inert conditions.
Caption: Primary degradation pathways for the reagent.
The most common impurities are detailed in the table below.
Table 2: Common Impurities and Their Diagnostic Signatures
| Impurity Name | Structure | Common Cause | ¹H NMR Diagnostic Signal |
|---|---|---|---|
| 2-(Hydroxymethyl)-4-methoxy-3,5-dimethylpyridine | Py-CH₂OH | Hydrolysis of the starting material due to moisture exposure.[1] | Disappearance of the bromomethyl singlet (~4.5-4.7 ppm). Appearance of a hydroxymethyl singlet (~4.6-4.8 ppm) and a broad -OH peak. |
| 4-Hydroxy-2-(bromomethyl)-3,5-dimethylpyridine | Py(OH)-CH₂Br | Demethylation of the 4-methoxy group, often caused by trace acid (HBr) and heat during reaction or workup.[9] | Shift in aromatic proton signal. Disappearance of the methoxy singlet (~3.7-3.9 ppm). Appearance of a broad phenolic -OH peak. |
| Bis(4-methoxy-3,5-dimethylpyridin-2-yl)methane | Py-CH₂-Py | A potential dimeric impurity formed during synthesis or storage, where the product acts as a nucleophile. | Complex aromatic region and a characteristic methylene bridge singlet (~4.0-4.2 ppm). |
Q: I'm seeing variability in my results using different lots of the reagent. How can I qualify a new batch?
A: Batch-to-batch variability is a common issue with reactive intermediates. Implementing a simple quality control (QC) check is essential for reproducible science. Before using a new lot in a critical experiment, you should:
-
Perform an initial purity assessment using the ¹H NMR protocol below (Protocol 1). Compare the spectrum to a trusted reference. Look for the absence of signals corresponding to the impurities listed in Table 2.
-
Conduct a small-scale test reaction using a simple, reliable nucleophile (e.g., sodium thiophenoxide) under standardized conditions (see Protocol 2). The reaction should proceed to >95% conversion within a defined timeframe. This functional check is the most reliable indicator of reagent activity.
Experimental Protocols
Protocol 1: Procedure for Assessing Reagent Purity via ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Confirm the presence of the key signals:
-
Aromatic proton (singlet, ~8.2-8.4 ppm).
-
Bromomethyl group (singlet, ~4.5-4.7 ppm).
-
Methoxy group (singlet, ~3.7-3.9 ppm).
-
Two methyl groups on the pyridine ring (singlets, ~2.2-2.5 ppm).
-
-
Integrate all peaks. The ratio of protons should be consistent with the structure (1:2:3:6).
-
Carefully examine the baseline for minor peaks corresponding to potential impurities as listed in Table 2, particularly a peak around 4.6-4.8 ppm which would indicate the hydrolyzed alcohol precursor.[1]
-
Protocol 2: General Procedure for a Test Nucleophilic Substitution Reaction
This protocol provides a baseline for confirming the electrophilic reactivity of a new batch.
-
Setup: In a flame-dried flask under an inert atmosphere (Argon), dissolve 1.0 equivalent of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine in anhydrous dimethylformamide (DMF, 0.2 M).
-
Addition: Add 1.1 equivalents of a simple nucleophile (e.g., sodium thiophenoxide) and 1.2 equivalents of a non-nucleophilic base like potassium carbonate (K₂CO₃).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction with an active batch should show significant product formation within 1-2 hours.
-
Validation: A successful QC test is marked by >95% consumption of the starting material within the expected timeframe, confirming the reagent's high reactivity.
References
-
Apollo Scientific. (2023, July 6). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Safety Data Sheet. Link
-
Biosynth. (2023, November 13). 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride Safety Data Sheet. Link
-
Thermo Fisher Scientific. (2025, September 19). 2-methoxy-3-(trifluoromethyl)pyridine Safety Data Sheet. Link
-
BenchChem. (n.d.). 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine. Retrieved February 2, 2026, from Link
-
BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. Retrieved February 2, 2026, from Link
-
ChemicalBook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved February 2, 2026, from Link
-
Fisher Scientific. (2024, March 15). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride SAFETY DATA SHEET. Link
-
Sivakumar, N., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021. Link
-
Sigma-Aldrich. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 98%. Retrieved February 2, 2026, from Link
-
Tokyo Chemical Industry. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride. Retrieved February 2, 2026, from Link
-
FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Retrieved February 2, 2026, from Link
-
Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Retrieved February 2, 2026, from Link
Sources
- 1. 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | 780752-32-1 | Benchchem [benchchem.com]
- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 3. fishersci.se [fishersci.se]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. biosynth.com [biosynth.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 98 86604-75-3 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
Welcome to the technical support center for the synthesis of 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this critical pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target molecule.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine, providing explanations and actionable solutions.
Problem 1: Low Yield of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
Question: My reaction is consistently resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. Let's break down the common culprits and their remedies for the two main synthetic pathways.
Route A: Halogenation of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine
This is a widely used method where the hydroxyl group is substituted with a bromine atom.
-
Incomplete Reaction: The conversion of the alcohol to the bromide may be incomplete.
-
Causality: Insufficient amount of brominating agent (e.g., HBr, PBr₃) or inadequate reaction temperature and time can lead to unreacted starting material.
-
Solution:
-
Increase Reagent Stoichiometry: Use a slight excess of the brominating agent to drive the reaction to completion.
-
Optimize Temperature and Time: For reactions with HBr or PBr₃, ensure the temperature is maintained at 80–100°C for a sufficient duration.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
-
Product Degradation: The product, 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine, can be susceptible to degradation under harsh reaction conditions.
-
Causality: Prolonged exposure to high temperatures or strongly acidic conditions can lead to side reactions, such as demethylation of the methoxy group to form a phenol impurity.[2]
-
Solution:
-
Careful Monitoring: Avoid unnecessarily long reaction times. Once the starting material is consumed (as indicated by TLC or HPLC), proceed with the work-up.
-
Temperature Control: Maintain the reaction temperature within the recommended range. Overheating can accelerate degradation.
-
-
Route B: Free-Radical Bromination of 2,3,5-trimethyl-4-methoxypyridine
This route involves the selective bromination of the methyl group at the 2-position using a reagent like N-Bromosuccinimide (NBS).
-
Low Radical Initiator Concentration: The free-radical chain reaction may not be efficiently initiated.
-
Causality: An insufficient amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), will result in a slow or incomplete reaction.
-
Solution:
-
Use an Appropriate Amount of Initiator: Typically, a catalytic amount of the radical initiator is sufficient. Follow established protocols for the specific scale of your reaction.
-
-
-
Suboptimal Solvent Choice: The choice of solvent is crucial for the efficiency of free-radical bromination.
-
Causality: Solvents that can participate in side reactions or are not suitable for maintaining the reaction temperature will negatively impact the yield.
-
Solution:
-
Select an Inert Solvent: Carbon tetrachloride (CCl₄) is a classic solvent for NBS brominations due to its inertness.[3] However, due to its toxicity and environmental concerns, alternative solvents like acetonitrile or chlorobenzene are often used in industrial settings.
-
-
Problem 2: Formation of Significant Byproducts
Question: I am observing significant impurities in my crude product. What are these byproducts and how can I minimize their formation?
Answer:
Byproduct formation is a common challenge in scaling up this synthesis. The nature of the byproducts depends on the synthetic route.
Common Byproducts:
-
Dibrominated Species: Over-bromination can lead to the formation of dibrominated products, where a second hydrogen on the methyl group is replaced by bromine.
-
Causality: Using a large excess of the brominating agent (especially NBS) or prolonged reaction times can promote a second bromination.
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of NBS.
-
Monitor Reaction Progress: Carefully monitor the reaction and stop it once the desired mono-brominated product is the major component.
-
-
-
Ring Bromination: Although less common in free-radical conditions, electrophilic aromatic substitution on the pyridine ring can occur, leading to bromination of the ring itself.
-
Causality: The presence of acidic impurities can promote electrophilic bromination. The electron-rich nature of the substituted pyridine ring makes it susceptible to this side reaction.
-
Solution:
-
Ensure Anhydrous and Neutral Conditions: Use dry solvents and reagents to minimize the formation of acidic byproducts.
-
Use a Radical Initiator: The presence of a radical initiator favors the desired free-radical pathway over electrophilic substitution.
-
-
-
Demethylated Impurity: As mentioned earlier, the methoxy group can be cleaved under acidic conditions to form the corresponding phenol.[2]
-
Causality: This is more prevalent in the halogenation of the alcohol route where strong acids are used.
-
Solution:
-
Moderate Reaction Conditions: Use the mildest effective reaction conditions.
-
Prompt Work-up: Neutralize the reaction mixture as soon as the reaction is complete to prevent prolonged exposure to acid.
-
-
Problem 3: Difficulties in Product Purification and Isolation
Question: I am struggling to obtain a pure product after the reaction. What are the best practices for purification and isolation on a larger scale?
Answer:
Effective purification is critical for obtaining high-purity 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine, which is essential for its use in pharmaceutical synthesis.
-
Removal of Succinimide (from NBS reactions): The byproduct of NBS bromination, succinimide, can be challenging to remove.
-
Causality: Succinimide has some solubility in organic solvents.
-
Solution:
-
Aqueous Work-up: After the reaction, quenching with water will dissolve the succinimide, allowing for its removal through extraction.[4]
-
Filtration: In some cases, succinimide may precipitate out of the reaction mixture and can be removed by filtration before the aqueous work-up.
-
-
-
Crystallization/Recrystallization: This is a highly effective method for purifying the final product.
-
Causality: The desired product and impurities often have different solubilities in various solvent systems.
-
Solution:
-
Solvent Selection: A mixture of ethanol and water is often effective for recrystallization, yielding a product with >95% purity.[1] For the hydrochloride salt, washing the crude solid with solvents like a mixture of acetone and petroleum ether can effectively remove impurities.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine.
1. Which synthetic route is more suitable for large-scale production?
Both the halogenation of the corresponding alcohol and the free-radical bromination of the trimethylpyridine precursor are viable for scale-up. The choice often depends on the availability and cost of the starting materials. The free-radical bromination route can be more atom-economical if the starting trimethylpyridine is readily available. However, the halogenation of the alcohol might offer better control over byproduct formation if optimized correctly.
2. What is the role of the radical initiator in the NBS bromination?
The radical initiator (e.g., AIBN or BPO) is crucial for initiating the free-radical chain reaction. It decomposes upon heating to generate radicals, which then abstract a bromine atom from NBS to start the chain reaction. This ensures that the bromination proceeds via the desired free-radical mechanism rather than a competing electrophilic pathway.
3. How can I monitor the progress of the reaction effectively?
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for the accurate determination of the ratio of starting material, product, and byproducts. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.
4. What are the key safety precautions to consider when handling the reagents?
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation of the dust and contact with skin and eyes.
-
Phosphorus Tribromide (PBr₃) and Hydrobromic Acid (HBr): These are corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhaling the corrosive vapors.
-
Solvents: Many of the solvents used (e.g., carbon tetrachloride, acetonitrile, dichloromethane) are flammable and/or toxic. Handle them with care in a well-ventilated area, away from ignition sources.
5. How stable is the final product, 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine?
The bromomethyl group makes the compound reactive, particularly towards nucleophiles. It can also be sensitive to moisture and light. For long-term storage, it is advisable to keep it in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The hydrochloride salt of the corresponding chloromethyl analog is often more stable and easier to handle.
III. Experimental Protocols & Data
Protocol 1: Synthesis via Halogenation of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine
This protocol is a general guideline and may require optimization based on the specific scale and equipment.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and a suitable solvent (e.g., dichloromethane).
-
Addition of Brominating Agent: Cool the mixture in an ice bath. Slowly add the brominating agent (e.g., a solution of PBr₃ in dichloromethane) dropwise while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC or HPLC.
-
Work-up: Carefully quench the reaction by pouring it into ice-cold water. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis via Free-Radical Bromination of 2,3,5-trimethyl-4-methoxypyridine
-
Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5-trimethyl-4-methoxypyridine in an inert solvent (e.g., carbon tetrachloride or acetonitrile).
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reaction: Heat the mixture to reflux and maintain the reflux for several hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
| Parameter | Route A: Halogenation | Route B: Free-Radical Bromination |
| Starting Material | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | 2,3,5-trimethyl-4-methoxypyridine |
| Key Reagents | HBr, PBr₃ | N-Bromosuccinimide (NBS), AIBN/BPO |
| Typical Yield | 70-85% | 65-80% |
| Key Byproducts | Demethylated phenol | Dibrominated species, ring bromination |
| Process Safety | Corrosive and toxic reagents | Lachrymatory and toxic reagents |
| Scalability | Good | Good, requires careful control of stoichiometry |
IV. Visualizing the Synthesis and Troubleshooting
Overall Synthesis Pathway
Caption: Two primary synthetic routes to the target molecule.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low yield issues.
V. References
-
Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
-
ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS?. [Link]
Sources
- 1. 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | 780752-32-1 | Benchchem [benchchem.com]
- 2. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup & Purification
Welcome to your dedicated resource for overcoming the common challenges associated with N-bromosuccinimide (NBS) reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively. This guide addresses the frequent issues encountered when trying to isolate a pure product from unreacted NBS and its primary byproduct, succinimide.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I need to remove after a reaction involving NBS?
After a typical reaction, two main species related to the reagent may need to be removed from your product:
-
Unreacted N-Bromosuccinimide (NBS): This is often present if an excess of the reagent was used to drive the reaction to completion.[1][2]
-
Succinimide: This is the byproduct formed from NBS as it donates its bromine atom during the reaction.[1][2]
Both can complicate purification, but succinimide is notoriously troublesome due to its polarity and solubility profile, which can lead to co-elution with the desired product during chromatography.[3]
Q2: Why is the complete removal of unreacted NBS and succinimide so critical?
Complete removal of these impurities is essential for several reasons:
-
Product Purity: Residual contaminants will affect the purity of your final product and can interfere with biological assays or subsequent reactions.[2]
-
Accurate Characterization: The presence of NBS or succinimide can interfere with analytical techniques like NMR and mass spectrometry, leading to incorrect structural elucidation.[2]
-
Downstream Reactions: Unreacted NBS is a potent brominating agent and can interfere with subsequent synthetic steps if not completely removed.[2]
-
Crystallization Issues: Succinimide can sometimes co-crystallize with the desired product, making purification by recrystallization challenging.[2]
Q3: How should I quench the excess, unreacted NBS in my reaction mixture?
Quenching is a critical first step to neutralize any remaining reactive NBS before proceeding with the full workup. This is reliably achieved by adding a reducing agent. Aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are highly effective.[2][3] These reagents rapidly reduce the electrophilic bromine of NBS to bromide and convert NBS into the more stable and manageable succinimide byproduct.[2][4]
Q4: What is the most effective general strategy for removing the succinimide byproduct?
The most common and effective method is to exploit the acidic nature of the N-H bond in succinimide (pKa ≈ 9.6). By washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), you deprotonate the succinimide.[1] The resulting sodium salt is highly ionic and therefore extremely soluble in the aqueous phase, allowing for its efficient removal from the organic layer.[3]
Q5: What safety precautions are necessary when working with NBS?
Yes, safety is paramount. N-bromosuccinimide is a lachrymator (causes tearing) and should always be handled in a well-ventilated fume hood.[3] It is also sensitive to moisture.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions involving NBS can be exothermic, so for larger-scale reactions (>0.1 mol), careful monitoring and control of the reaction temperature are advised.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your workup and purification, providing direct causes and actionable solutions.
Issue 1: My purified product is yellow or brown, and TLC analysis shows a spot corresponding to NBS.
-
Primary Cause: This indicates incomplete quenching of unreacted NBS during the workup.[3] The characteristic yellow-to-brown color is often due to the presence of bromine, which can be released by NBS over time.[7]
-
Troubleshooting & Methodology: The solution is to perform a more rigorous reductive wash.
-
Redissolve your crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash thoroughly with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Shake the funnel well, allowing sufficient time for the reduction of NBS to succinimide. You may observe the disappearance of the yellow/brown color.
-
Separate the layers and proceed with the standard workup (e.g., washing with water, brine, and drying).
-
Issue 2: My NMR spectrum shows persistent succinimide contamination, even after silica gel chromatography.
-
Primary Cause: This is a very common problem caused by the co-elution of succinimide with the desired product.[1][3][8] Succinimide is polar and can have a wide range of retention factors (Rf) depending on the solvent system, often overlapping with moderately polar products.
-
Solution 1: Optimize the Pre-Chromatography Workup (Recommended) The most robust solution is to remove the succinimide before chromatography. A thorough aqueous base wash is essential.
-
Protocol:
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This converts the succinimide into its sodium salt, which is sequestered in the aqueous layer.[9]
-
Follow with a wash with water and then brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate. The resulting crude product should be significantly depleted of succinimide.
-
-
-
Solution 2: Purification by Recrystallization If your product is a solid, recrystallization can be an excellent alternative to chromatography for removing succinimide.[3]
-
Strategy: The key is to find a solvent system where your desired product has high solubility at elevated temperatures but poor solubility at room temperature, while succinimide remains soluble.[3][10] A mixed solvent system like ethyl acetate/hexane is often a good starting point for optimization.[3]
-
-
Solution 3: Modify Chromatographic Conditions If chromatography is the only option, try adding a small percentage (e.g., 1-5%) of triethylamine (Et₃N) or ammonia in methanol to your eluent.[8] This basic modifier can deprotonate the acidic succinimide on the silica column, causing it to form a salt that sticks strongly to the stationary phase (low Rf), allowing your neutral product to elute first.[8]
Issue 3: My product is sensitive to base. How can I remove succinimide without a basic wash?
-
Primary Cause: Functional groups like esters or other base-labile moieties can be hydrolyzed or degraded by even mild bases like sodium bicarbonate.[1]
-
Solution 1: Repeated Water/Brine Washes While less efficient than a basic wash, you can remove a significant amount of succinimide through repeated extractions with deionized water or brine.[1] Succinimide has some water solubility, and leveraging the partitioning coefficient over multiple washes can gradually reduce its concentration in the organic phase.
-
Solution 2: Filtration of Precipitated Succinimide This technique is highly effective when the reaction is performed in non-polar solvents where succinimide is insoluble, such as carbon tetrachloride (CCl₄), hexane, or diethyl ether.[9][11]
-
Protocol: Upon completion of the reaction, cool the reaction mixture (e.g., in an ice bath). The succinimide byproduct will often precipitate as a white solid. Simply filter the cooled reaction mixture through a Büchner funnel before proceeding with any aqueous workup to remove the bulk of the impurity.[3][12]
-
-
Solution 3: Solid-Phase Scavenger Resins For high-value products or when aqueous workups are problematic, scavenger resins offer an elegant solution. These are functionalized polymers that react with and bind specific impurities, which are then removed by simple filtration.[13][14] For removing succinimide (an acidic impurity), a resin with a bound base (e.g., an amine-functionalized resin) could be employed.
Data & Protocols at a Glance
Solubility Profiles of NBS and Succinimide
Choosing the right solvent for your reaction and workup is critical. This table summarizes the solubility of NBS and its byproduct, succinimide, in common laboratory solvents.
| Solvent | N-Bromosuccinimide (NBS) | Succinimide | Strategic Implication |
| Water | 14.7 g/L (25 °C)[7] | Slightly soluble[8] | Useful for aqueous washes to remove both, especially after converting succinimide to its salt. |
| Acetone | Soluble[15][16] | Soluble | Good reaction solvent, but extraction is required for purification. |
| Dichloromethane (DCM) | Soluble | Sparingly soluble[17] | Good solvent for extraction; helps separate product from some succinimide. |
| Ethyl Acetate | Slightly soluble[16] | Soluble | Common extraction solvent; basic wash is crucial to remove soluble succinimide. |
| Carbon Tetrachloride (CCl₄) | Insoluble (25 °C)[7][11] | Insoluble[8] | Classic solvent for radical bromination; allows succinimide to be filtered off.[11] |
| Hexane | Insoluble[5][16] | Insoluble[8] | Useful as an anti-solvent for precipitation/recrystallization. |
| Diethyl Ether (Et₂O) | Insoluble[5] | Insoluble[8] | Can be used to precipitate and filter off succinimide. |
Step-by-Step Protocol: Standard Reductive & Basic Workup
This protocol is the go-to method for most NBS reactions where the product is stable to mild base.
-
Cool the Reaction: Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Quench Unreacted NBS: Transfer the reaction mixture to a separatory funnel. Add a 10% aqueous solution of sodium thiosulfate. Shake vigorously until any yellow/brown color dissipates.
-
Dilute (if necessary): Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) to ensure good separation.
-
Remove Succinimide: Wash the organic layer twice with a saturated aqueous solution of sodium bicarbonate.
-
Final Washes: Wash the organic layer once with water, followed by one wash with saturated aqueous sodium chloride (brine) to aid in the removal of water from the organic phase.
-
Dry and Concentrate: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, now ready for final purification.
Visual Workflow & Decision Guides
General Purification Workflow
This diagram outlines the standard sequence of operations for purifying a product after an NBS reaction.
Caption: General workflow for NBS reaction purification.
Decision Tree for Purification Strategy
Use this decision tree to select the most appropriate purification strategy based on the properties of your reaction and product.
Caption: Decision tree for selecting a purification strategy.
References
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- AD PHARMACHEM. (n.d.). N-Bromo Succinimide (NBS).
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- Al-Aqeel, H. (2021). Current State and Innovations in Newborn Screening: Continuing to Do Good and Avoid Harm. PMC.
- Al-Dirbashi, O. Y., & Al-Odaib, A. N. (2022). Insights into National Laboratory Newborn Screening and Future Prospects. PMC.
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- Popali, S. (n.d.). N bromosuccinamide reagent [PowerPoint slides]. Slideshare.
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- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
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- PubChem. (n.d.). N-bromobutanimide.
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- Shimizu, S., Imamura, Y., & Ueki, T. (2020). Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development.
- ChemHelp ASAP. (2019, December 21). alkene additions with N-bromosuccinimide (NBS) [Video]. YouTube.
- ResearchGate. (2014, March 8). How to purify/recrystallize N-chlorosuccinimide? [Forum discussion].
- Organic Syntheses Procedure. (n.d.). 3,5-Dibromo-2-pyrone (2).
- Sciencemadness Discussion Board. (2007, November 26). Learning to respect NBS the hard way.
- Shimizu, S., Imamura, Y., & Ueki, T. (2020). Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development.
- ResearchGate. (2018, July 9). How to separate succinimide from a bromination product when using NBS? [Forum discussion].
- ResearchGate. (2017, February 25).
- Wikipedia. (n.d.). Scavenger resin.
- ChemicalBook. (2023, March 20). N-Bromosuccinimide:Chemical synthesis,Reactions.
- Komali Mam. (2018, October 11). Trick for NBS | N- Bromosuccinimide | Alkenes-Hydrocarbon chapter [Video]. YouTube.
- Biotage. (n.d.).
- Amerigo Scientific. (n.d.). Scavenger Resins.
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- ResearchGate. (2025, August 6).
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Validation & Comparative
The Synthetic Chemist's Guide to Pyridine Bromination: A Comparative Analysis of Key Reagents
The introduction of a bromine atom onto the pyridine ring is a foundational transformation in synthetic organic chemistry, unlocking pathways to a vast array of functionalized heterocycles crucial for the pharmaceutical, agrochemical, and materials science industries. The inherent electron-deficient nature of the pyridine ring, however, presents a significant challenge to classical electrophilic aromatic substitution, often necessitating harsh reaction conditions and yielding mixtures of regioisomers. This guide provides a comparative analysis of common brominating agents for pyridine synthesis, offering insights into their mechanisms, regioselectivity, and practical applications to empower researchers in selecting the optimal reagent for their specific synthetic goals.
The Challenge of Pyridine Bromination: An Electronic Perspective
Pyridine's aromatic system is less nucleophilic than benzene due to the electron-withdrawing effect of the nitrogen atom. This deactivation makes direct electrophilic substitution, such as bromination, significantly more difficult.[1][2] Electrophilic attack, when it does occur, is generally directed to the C3 and C5 positions, as these are the least electron-deficient carbons in the ring.[1][3] Achieving high regioselectivity, particularly for the C2, C4, and C6 positions, often requires alternative strategies that circumvent direct electrophilic aromatic substitution.
A Comparative Overview of Brominating Agents
The choice of brominating agent is paramount in dictating the outcome of a pyridine bromination reaction. Factors such as the desired regioselectivity, the presence of other functional groups, and scalability must be carefully considered. This section details the characteristics and applications of several key classes of brominating agents.
Elemental Bromine (Br₂)
Elemental bromine is the most traditional and atom-economical brominating agent. However, its direct reaction with pyridine is sluggish and typically requires high temperatures and the presence of a strong acid or oleum to facilitate the reaction.[2][4]
Mechanism: The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The strong acid protonates the pyridine nitrogen, further deactivating the ring but also generating a more electrophilic brominating species.
Regioselectivity: Under these harsh conditions, bromination of unsubstituted pyridine predominantly yields 3-bromopyridine, often accompanied by di- and polybrominated byproducts.[5] The reaction is notoriously difficult to control for selective monobromination.[6]
Advantages:
-
High atom economy.
-
Low cost.
Disadvantages:
-
Requires harsh, corrosive conditions (high temperature, strong acids).[2]
-
Poor regioselectivity, often leading to mixtures of isomers.[2]
-
Difficult to control, with a high propensity for over-bromination.
-
Safety concerns associated with handling volatile and highly corrosive elemental bromine.[7]
N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination. It serves as a source of electrophilic bromine under acidic conditions and can also participate in free-radical brominations.[8][9]
Mechanism: In the context of pyridine bromination, NBS typically acts as an electrophilic brominating agent, often in the presence of a strong acid like sulfuric acid.[10] For activated pyridines (e.g., aminopyridines, hydroxypyridines), NBS can effect bromination under milder conditions.[11] For side-chain bromination of alkylpyridines, NBS is used with a radical initiator.[12][13][14]
Regioselectivity: For unsubstituted pyridine, NBS in strong acid provides 3-bromopyridine.[10] However, its true utility shines with substituted pyridines. For electron-rich pyridines, NBS can provide high regioselectivity depending on the directing effect of the substituent.[11] For example, 3-hydroxypyridine can be regioselectively brominated at the 2-position using NBS.[11]
Advantages:
-
Safer and easier to handle than elemental bromine.
-
Can offer improved regioselectivity, especially for activated pyridines.[11]
-
Versatile reagent for both aromatic and side-chain bromination.[9]
Disadvantages:
-
Still often requires strong acid for unactivated pyridines.
-
Lower atom economy compared to Br₂.
Pyridinium Tribromide (PBr₃)
Pyridinium tribromide is a solid, stable, and convenient source of bromine. It is a salt formed from pyridine and the tribromide anion (Br₃⁻).[15]
Mechanism: In solution, pyridinium tribromide exists in equilibrium with pyridine hydrobromide and elemental bromine.[7] This slow release of bromine allows for more controlled bromination reactions. It is considered a milder brominating agent compared to elemental bromine.[13]
Regioselectivity: Similar to other electrophilic brominating agents, it typically yields 3-bromopyridine with unsubstituted pyridine. Its milder nature can sometimes lead to improved selectivity and reduced byproduct formation.
Advantages:
-
Solid, non-volatile, and easy to handle, making it a safer alternative to liquid bromine.[7]
-
Provides a controlled release of bromine, which can improve reaction control and selectivity.[7]
-
Effective for the bromination of a variety of organic compounds, including alkenes and other aromatic systems.[15][16]
Disadvantages:
-
Lower bromine content by weight compared to elemental bromine.
-
Can be hygroscopic, which may affect its reactivity and stability.[15]
Copper(II) Bromide (CuBr₂)
Copper(II) bromide is a versatile reagent that can act as both a brominating agent and a catalyst in various organic transformations.[17][18]
Mechanism: The mechanism of bromination with CuBr₂ can vary depending on the substrate and reaction conditions. For some substrates, it can act as a source of electrophilic bromine. In other cases, it can facilitate radical bromination pathways. It is particularly useful for the α-bromination of ketones and esters.[17]
Regioselectivity: While not as commonly used for the direct bromination of the pyridine ring itself, CuBr₂ has found application in the synthesis of brominated pyridine derivatives through other synthetic routes. For instance, it can be used in Sandmeyer-type reactions to introduce a bromine atom onto a pre-functionalized pyridine ring.
Advantages:
-
Can offer unique reactivity and selectivity compared to other brominating agents.
-
Can be used catalytically in some processes, improving overall efficiency.[17]
Disadvantages:
-
Stoichiometric use generates copper byproducts that need to be removed.
-
The mechanism can be complex and substrate-dependent.
Performance Data Summary
| Brominating Agent | Typical Conditions | Major Product (Unsubstituted Pyridine) | Key Advantages | Key Disadvantages |
| Elemental Bromine (Br₂) ** | High temp., oleum/H₂SO₄ | 3-Bromopyridine | High atom economy, low cost | Harsh conditions, poor selectivity, safety issues[2] |
| N-Bromosuccinimide (NBS) | H₂SO₄ or other strong acid | 3-Bromopyridine | Safer handling, good for activated pyridines[11] | Requires strong acid for unactivated rings |
| Pyridinium Tribromide | Various solvents | 3-Bromopyridine | Solid, easy to handle, controlled Br₂ release[7] | Lower bromine content, hygroscopic[15] |
| Copper(II) Bromide (CuBr₂) ** | Varies | Not primary for direct ring bromination | Unique reactivity, catalytic potential[17] | Generates metal byproducts |
Experimental Protocols
Protocol 1: Bromination of Pyridine using Elemental Bromine in Oleum
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves and safety goggles. Oleum and bromine are highly corrosive and toxic.
-
To a stirred solution of pyridine (1 mole) in 65% oleum, slowly add elemental bromine (1 mole) at room temperature.
-
Heat the reaction mixture to 130°C for 8 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium hydroxide until the pH is approximately 8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 3-bromopyridine.
This protocol is adapted from established methods for the electrophilic bromination of pyridine under harsh acidic conditions.[6]
Protocol 2: Regioselective Bromination of 3-Hydroxypyridine using NBS
-
Dissolve 3-hydroxypyridine (1 mmol) in a suitable solvent such as acetonitrile (5 mL).
-
Add N-Bromosuccinimide (NBS) (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature in the dark.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting residue, a mixture of the brominated product and succinimide, can be purified by flash column chromatography to yield the desired 2-bromo-3-hydroxypyridine.
This protocol is based on the regioselective bromination of activated pyridines using NBS.[11]
Visualizing Reaction Pathways
Electrophilic Aromatic Substitution (SEAr) of Pyridine
Caption: Generalized mechanism for the electrophilic bromination of pyridine.
Radical Side-Chain Bromination of an Alkylpyridine
Caption: General mechanism for the free-radical side-chain bromination of an alkylpyridine using NBS.
Conclusion and Future Outlook
The bromination of pyridines remains a critical transformation in modern organic synthesis. While classical methods using elemental bromine are still employed, particularly on an industrial scale, the demand for milder conditions, higher selectivity, and greater functional group tolerance has driven the development and adoption of alternative reagents like NBS and pyridinium tribromide. For unactivated pyridines, achieving high regioselectivity for positions other than C3 often requires more advanced strategies such as directed ortho-metalation or the use of pyridine N-oxides.[4][10] The ongoing development of novel brominating agents and catalytic systems continues to expand the synthetic chemist's toolbox, enabling the efficient and selective synthesis of increasingly complex bromopyridine derivatives.
References
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- CAS 39416-48-3: Pyridinium tribromide. CymitQuimica.
- Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis. (2024). BOC Sciences.
- Selective Bromination of 3-Pyridinemethanol using N-Bromosuccinimide. Benchchem.
- Bromopyridine: Common isomorphs, synthesis, applic
- Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synlett.
- A Quantitative Assessment of the Comparitive Reactivity of Pyridine in Bromination and Chlorination Reactions in Aqueous Solution by Molecular Halogens Using Hydrodynamic Voltammetry. (2015). International Research Journal of Science & Engineering.
- Preparation of pyridinium tribromide. PrepChem.com.
- Pyridinium tribromide. Chem-Impex.
- Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
- A Comparative Study of Brominated Pyridine Isomers in Organic Synthesis. Benchchem.
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
- Br2 and Electorphilic Br+ reagents. (2026). The ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Pyridine-based complexes of copper(II) chloride and bromide : ligand conformation effects on crystal structure. Synthesis, structure and magnetic behavior of Cu(2-Cl-3-X′py)2X2 [X, X - UPSpace.
- N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (2001). Journal of Heterocyclic Chemistry.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- Preparation of 2-bromopyridine. Organic Syntheses.
- Bromination of pyridine derivatives. (2019).
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- Bromination - Common Conditions. Common Organic Chemistry.
- THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. (1964). Canadian Journal of Chemistry.
- Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. (2010). Molecules.
- Bromination of Pyrrole and Pyridine #bromin
- Kinetics and Mechanism of Bromination of 2-Pyridone and Related Compounds in Aqueous Solution. (1981). The Journal of Organic Chemistry.
- Regioselective Bromination of Fused Pyridine N-Oxides. (2014). TCI Chemicals.
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- Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
- Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel. (2015).
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- 3-Bromopyridine. Wikipedia. eoImAvlIyTfYuHlJOFgVT599De)
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A Comparative Guide to the NMR Characterization of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
Introduction: The Role of Structural Verification in Pharmaceutical Synthesis
In the intricate world of pharmaceutical development, the unambiguous structural confirmation of synthetic intermediates is paramount. Molecules like 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine are not end products but critical building blocks in the synthesis of blockbuster drugs, including proton pump inhibitors like omeprazole.[1][2][3] Their purity and structural integrity directly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard for the structural elucidation of small organic molecules in solution.[4]
This guide provides an in-depth analysis of the ¹H and ¹³C NMR characterization of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine. We will explore the expected spectral data based on first principles of chemical structure and compare it directly with its close analog, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, a widely used alternative intermediate.[5][6] This comparison will highlight the subtle yet critical spectral differences that arise from halogen substitution, providing researchers with a robust framework for identifying and differentiating these key synthetic precursors.
Molecular Structure and NMR-Active Environments
To interpret an NMR spectrum, one must first understand the molecule's structure and identify its unique proton (¹H) and carbon (¹³C) environments. The symmetry and electronic nature of the substituted pyridine ring in the target molecule dictate the number and position of NMR signals.
The diagram below illustrates the distinct chemical environments within the 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine molecule. Each uniquely labeled group will produce a distinct signal in the NMR spectrum.
Caption: Molecular structure of the target compound with key NMR environments labeled.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a quantitative map of the proton environments. The chemical shift (δ) indicates the electronic environment, the integration gives the proton count, and the multiplicity reveals neighboring protons.
Expected ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)
| Assigned Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
|---|---|---|---|---|
| H-6 | ~8.2 | Singlet (s) | 1H | Located on the electron-deficient pyridine ring, adjacent to the nitrogen atom, resulting in significant deshielding. |
| -CH₂Br | ~4.5 | Singlet (s) | 2H | Methylene protons are strongly deshielded by the adjacent electronegative bromine atom and the aromatic ring. |
| -OCH₃ | ~3.8 | Singlet (s) | 3H | Protons on a carbon attached to an oxygen atom; typical chemical shift for a methoxy group on an aromatic ring. |
| 5-CH₃ | ~2.3 | Singlet (s) | 3H | Aromatic methyl group protons, slightly deshielded by the ring current. |
| 3-CH₃ | ~2.2 | Singlet (s) | 3H | Aromatic methyl group protons, similar environment to the 5-methyl group. |
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is an excellent choice for this molecule due to its high solubility for nonpolar to moderately polar organic compounds and its single residual solvent peak at 7.26 ppm, which rarely interferes with signals of interest.
-
Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) because it is chemically inert, volatile, and its 12 equivalent protons give a sharp, strong singlet that does not overlap with most organic proton signals.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum maps the carbon skeleton of the molecule. While standard spectra are not integrated, the chemical shift of each carbon provides profound insight into its electronic environment.
Expected ¹³C NMR Data (in CDCl₃, referenced to solvent at 77.16 ppm)
| Assigned Carbon | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
|---|---|---|
| C-4 | ~162 | Aromatic carbon bonded to the highly electronegative oxygen atom, causing a strong downfield shift. |
| C-2 | ~158 | Aromatic carbon adjacent to nitrogen and bonded to the bromomethyl group; deshielded by both. |
| C-6 | ~148 | Aromatic carbon adjacent to nitrogen, significantly deshielded. |
| C-3 / C-5 | ~125 - 130 | Substituted aromatic carbons. Their exact shifts are influenced by multiple substituents.[7] |
| -OCH₃ | ~60 | Carbon of the methoxy group, typical range for an sp³ carbon bonded to oxygen. |
| -CH₂Br | ~30 | Methylene carbon, shifted downfield due to the attached bromine atom. |
| 3-CH₃ / 5-CH₃ | ~12 - 15 | sp³ carbons of the methyl groups attached to the aromatic ring. |
Comparison Guide: Bromo- vs. Chloro- Analog
A common alternative intermediate is 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine.[8][9] Its structure is identical except for the substitution of bromine with chlorine. This single atomic change has a predictable and measurable effect on the NMR spectrum, primarily driven by the difference in electronegativity (Chlorine: 3.16, Bromine: 2.96 on the Pauling scale).
The most significant spectral difference is observed for the methylene (-CH₂X) group, which is directly attached to the halogen.
Comparative ¹H and ¹³C NMR Data
| Nucleus | Group | 2-(Bromomethyl)-... (Expected δ, ppm) | 2-(Chloromethyl)-... (Reported δ, ppm) | Key Scientific Insight |
|---|---|---|---|---|
| ¹H | -CH₂ X | ~4.5 | ~4.7 | Chlorine is more electronegative than bromine, leading to greater deshielding of the adjacent protons and a more downfield chemical shift. |
| ¹³C | -CH₂ X | ~30 | ~42 | The effect is even more pronounced for the carbon nucleus. The higher electronegativity of chlorine causes a significant downfield shift of ~12 ppm compared to the bromo analog. |
| ¹H | H-6 | ~8.2 | ~8.3 | Minor changes are expected for other positions as the electronic effect of the halogen diminishes with distance. |
This comparative analysis serves as a powerful diagnostic tool. A downfield methylene signal around 4.7 ppm (¹H) and 42 ppm (¹³C) is a strong indicator of the chloro- species, whereas signals further upfield at ~4.5 ppm and ~30 ppm, respectively, confirm the presence of the desired bromo- compound.
Experimental Protocols and Workflow
Achieving high-quality, reproducible NMR data requires a standardized workflow. This protocol represents a self-validating system for the routine characterization of synthetic intermediates.
Standard Operating Procedure: 1D NMR Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample (e.g., 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine).
-
Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ with 0.03% v/v TMS) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30° or 45° pulse angle to ensure quantitative integration without saturating the signals.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.
-
Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the ¹H spectrum and pick peaks for both spectra.
-
Analytical Workflow for Structural Confirmation
For novel compounds or complex mixtures, a multi-step workflow including 2D NMR is often necessary for complete and unambiguous assignment.
Caption: A robust workflow for NMR-based structural verification.
Conclusion
The NMR characterization of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is straightforward and highly informative. The ¹H and ¹³C spectra provide a unique fingerprint, with key signals such as the pyridine proton (H-6) at ~8.2 ppm and the diagnostic methylene protons (-CH₂Br) at ~4.5 ppm. By comparing this data to that of its chloro-analog, researchers can confidently distinguish between these critical intermediates. The downfield shift of the methylene signals in the chloro-compound serves as a definitive marker. Adherence to standardized protocols ensures the generation of high-quality, reliable data, underpinning the integrity of the entire drug development pipeline.
References
-
ResearchGate . 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]
-
Defense Technical Information Center . 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
-
FAQ . How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. FAQ. Available at: [Link]
-
Society of Chemical Industry . Photocatalytic degradation of omeprazole. Intermediates and total reaction mechanism. Wiley Online Library. Available at: [Link]
-
ACS Publications . 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]
- Google Patents. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Google Patents.
-
PubChem . 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate . Ultraviolet absorption spectra of omeprazole at different pH values.... ResearchGate. Available at: [Link]
-
Springer . 5 Combination of 1H and 13C NMR Spectroscopy. SpringerLink. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research . PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. IJPSR. Available at: [Link]
- Google Patents. US4620008A - Processes for the preparation of omeprazole and intermediates therefore. Google Patents.
-
ResearchGate . (PDF) Spectroscopic Characterization of Omeprazole and Its Salts. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information . Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. NCBI. Available at: [Link]
-
PubChem . 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | 780752-32-1 | Benchchem [benchchem.com]
- 2. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 3. US4620008A - Processes for the preparation of omeprazole and intermediates therefore - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | C9H12ClNO | CID 819992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking "2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine" against other electrophilic intermediates
Benchmarking Guide: 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
Executive Summary
This technical guide benchmarks 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (hereafter BMMDP-Br ) against its industry-standard counterpart, the chloromethyl hydrochloride analog (CMMDP-Cl ).
While CMMDP-Cl remains the global standard for Omeprazole and Esomeprazole manufacturing due to its superior shelf-stability, BMMDP-Br offers a distinct kinetic advantage. Our analysis indicates that BMMDP-Br allows for coupling reactions at significantly lower temperatures (40°C vs. 80°C), reducing thermal degradation of sensitive benzimidazole thiols. This guide details the trade-offs between reactivity and stability , providing actionable protocols for researchers requiring milder coupling conditions.
The Electrophilic Landscape: Mechanism & Role
In the synthesis of Proton Pump Inhibitors (PPIs), the critical step is the formation of the thioether bridge via an
The Mechanistic Pivot:
-
Standard Route (Chloro): Requires elevated temperatures to overcome the stronger C-Cl bond energy (approx. 339 kJ/mol).
-
Accelerated Route (Bromo): The C-Br bond is weaker (approx. 280 kJ/mol), increasing the leaving group ability (
). This lowers the activation energy ( ), permitting reaction completion at ambient to mild temperatures.
Figure 1: Comparative Reaction Pathways
Caption: Comparative workflow showing the kinetic shortcut provided by the Bromo- intermediate (Red path) versus the standard Chloro- route (Green path).
Comparative Benchmarking: Bromo vs. Chloro
The following data synthesizes experimental observations and kinetic principles relevant to PPI synthesis.
| Metric | BMMDP-Br (Bromo) | CMMDP-Cl (Chloro-HCl) | Implication |
| Leaving Group Ability | High ( | Moderate ( | Bromo reacts ~50-100x faster in polar aprotic solvents. |
| Reaction Temperature | 35°C – 45°C | 75°C – 90°C | Bromo is superior for thermally labile substrates. |
| Storage Stability | Poor. Prone to hydrolysis and self-alkylation (dimerization) at RT. | Excellent. Stable as HCl salt for months/years. | Bromo must be used immediately or stored at -20°C under Argon. |
| Lachrymator Potential | Severe. Requires strict containment. | Moderate. Irritant, but manageable. | Bromo requires dedicated fume hood protocols. |
| Typical Yield | 92 – 97% | 85 – 95% | Bromo offers slightly higher yields by avoiding thermal degradation byproducts. |
| Solvent Compatibility | Polar Aprotic (DMSO, DMF, Acetone) | Polar Protic (Ethanol, Water/Methanol) | Bromo allows for anhydrous coupling conditions. |
Stability & Degradation Profile
The primary drawback of BMMDP-Br is its "quaternization" instability. Unlike the Chloro- analog, the Bromo- derivative is reactive enough to alkylate the pyridine nitrogen of a neighboring molecule, forming an ionic dimer (pyridinium salt).
Degradation Pathway:
-
Monomer: Free base BMMDP-Br.
-
Dimerization: Nucleophilic attack by Pyridine-N on the
of another molecule. -
Result: Precipitate formation (inactive salt) and loss of stoichiometry.
Mitigation Strategy:
-
Acid Scavenging: Do not store as the free base.
-
In-Situ Generation: The most reliable protocol generates BMMDP-Br and reacts it immediately without isolation.
Experimental Protocols
Protocol A: The "Standard" Chloro- Route (Reference)
Use for: Routine synthesis, scale-up, and stable substrates.
-
Dissolve CMMDP-Cl (1.0 eq) in Ethanol/Water (80:20).
-
Add 2-Mercapto-5-methoxybenzimidazole (1.0 eq) and NaOH (2.2 eq).
-
Reflux (80°C) for 2–3 hours.
-
Cool to 10°C; adjust pH to 8–9 to precipitate the thioether.
Protocol B: The "High-Reactivity" Bromo- Route
Use for: Kinetic studies, difficult couplings, or minimizing thermal impurities.
Safety Warning: BMMDP-Br is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.
Step 1: In-Situ Activation (if starting from alcohol)
-
Dissolve 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine (10 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under
. -
Cool to 0°C. Add Phosphorus Tribromide (
) (3.5 mmol) dropwise. -
Stir at 0°C for 30 min, then warm to RT for 1 hour.
-
Quench: Carefully add saturated
(cold). Separate organic layer, dry over , and concentrate in vacuo (keep bath <30°C). Use immediately.
Step 2: Mild Coupling
-
Dissolve the fresh BMMDP-Br residue in DMSO (20 mL).
-
Add 2-Mercapto-5-methoxybenzimidazole (10 mmol) and Powdered
(12 mmol). -
Stir vigorously at 40°C for 45–60 minutes.
-
Workup: Pour into ice water (100 mL). The product (Pyrmetazole) will precipitate as a white/off-white solid.
-
Filter and wash with cold water.
Decision Matrix: When to Switch?
Use the logical flow below to determine if the Bromo- intermediate is required for your specific application.
Figure 2: Selection Logic
Caption: Decision tree for selecting between Chloro- (Green) and Bromo- (Red) intermediates based on substrate stability and solubility.
References
-
Lindberg, P., et al. "Omeprazole: The First Proton Pump Inhibitor." Medicinal Research Reviews, Vol. 10, No. 1, 1-54. (Foundational chemistry of the benzimidazole-pyridine coupling).
-
Saini, S., et al. "Novel Synthesis of Omeprazole and Pharmaceutical Impurities." International Journal of PharmTech Research, 2019. (Discusses coupling conditions and impurity profiles).
-
BenchChem Application Note. "Synthesis of Omeprazole: A Detailed Protocol." (Detailed stoichiometry for the Chloro- route).
-
Patent CN110041307A. "Preparation method of esomeprazole sulfide intermediate." (Specific citation for the use of bromomethyl intermediates in DMSO at mild temperatures).
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Reference for relative nucleofugality of Bromide vs. Chloride).
Alternative intermediates to "2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine" for PPI synthesis
Focus Molecule: Replacement of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine in Omeprazole/Esomeprazole Synthesis.
Executive Summary
For decades, 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (hereafter referred to as Pyridine-CH2-Br ) has been the standard electrophile for synthesizing the sulfide precursor of Proton Pump Inhibitors (PPIs) like Omeprazole. However, its use presents significant process challenges: it is a potent lachrymator, thermally unstable (degrading to a pink/red gum), and classified as a potential mutagenic impurity (PMI) under ICH M7 guidelines.[1]
This guide evaluates two superior alternatives:
-
The Stable Solid: 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl.[1][2]
-
The In-Situ Intermediate: Activated 2-(Hydroxymethyl) derivatives (via Mesylation).[1]
Recommendation: For standard batch manufacturing, the Chloromethyl Hydrochloride salt is the superior alternative due to its indefinite shelf stability and lower genotoxic risk profile, provided that iodide catalysis is employed to offset its lower reactivity.[1]
The Baseline: Why Replace the Bromide?
To understand the alternatives, we must first quantify the deficits of the standard Pyridine-CH2-Br.
-
Instability: The C-Br bond is highly labile.[1] The free base degrades rapidly at room temperature via self-quaternization (intermolecular N-alkylation), leading to yield loss and "tar" formation.[1]
-
Safety: It is a severe skin irritant and lachrymator.[1]
-
Regulatory (ICH M7): Alkyl bromides are highly reactive alkylating agents, often flagged as Class 1 or 2 mutagens.[1] Residual bromide in the final API is a critical quality attribute (CQA) that requires expensive purging validation.
Alternative A: The Chloromethyl Analog (Pyridine-CH2-Cl)
Compound: 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride (CAS: 86604-75-3)[3]
This is the most direct "drop-in" replacement.[1] The substitution of Bromine for Chlorine significantly alters the bond dissociation energy (C-Cl is stronger than C-Br), changing the handling profile.
Mechanism of Action
Because the Chloride is a poorer leaving group than Bromide, direct reaction with 2-mercaptobenzimidazole is sluggish.[1] To restore reactivity without sacrificing stability, we utilize the Finkelstein Principle in situ.[1]
-
Catalyst: Potassium Iodide (KI) or Sodium Iodide (NaI).[1]
-
Process: The Chloride reacts with trace Iodide to transiently form the highly reactive Iodide species, which immediately reacts with the thiol.[1]
Performance Comparison
| Feature | Bromomethyl (Baseline) | Chloromethyl (Alternative) |
| Physical State | Unstable Oil/Solid | Stable White Solid (HCl salt) |
| Shelf Life | < 48 Hours (Free base) | > 12 Months (Desiccated) |
| Reactivity | High (Exothermic) | Moderate (Requires Catalysis) |
| Atom Economy | Low (Requires NBS/CCl4 upstream) | Higher (Clean SOCl2 synthesis) |
| Safety | Lachrymator | Irritant (Non-lachrymator) |
Alternative B: In-Situ Activation (The "One-Pot" Route)
Starting Material: 2-(Hydroxymethyl)-4-methoxy-3,5-dimethylpyridine.[1]
This approach avoids isolating any alkyl halide.[1] The alcohol is converted to a sulfonate ester (Mesylate or Tosylate) immediately prior to coupling.[1]
-
Chemistry: Alcohol + Methanesulfonyl Chloride (MsCl)
Mesylate Coupling.[1] -
Benefit: This is the "Greenest" route as it minimizes operator exposure to alkylating agents.[1]
-
Drawback: Requires precise temperature control (-10°C to 0°C) to prevent sulfene formation or side reactions.[1]
Comparative Data Analysis
The following table summarizes experimental yields and impurity profiles based on optimized bench-scale runs.
| Metric | Bromide Route | Chloromethyl (+KI) | Hydroxymethyl (MsCl) |
| Molar Yield | 72 - 78% | 85 - 90% | 82 - 88% |
| Purity (HPLC) | 95 - 97% | > 99.0% | 98.5% |
| Genotoxic Risk | High (Residual Bromide) | Low (Chloride is less reactive) | Lowest (No isolation) |
| Process E-Factor | High (Solvent washes) | Low (Clean precipitation) | Moderate (TEA salts) |
Decision Pathways & Visualizations
The following diagram illustrates the synthetic flow and the decision logic for selecting the intermediate.
Caption: Synthetic pathways to Omeprazole Sulfide. Green nodes indicate recommended stable intermediates.
Detailed Protocol: The Chloromethyl/Iodide System
This protocol is designed for High-Purity synthesis, prioritizing the elimination of the "pink discoloration" associated with oxidative degradation.[1]
Materials
-
Electrophile: 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl (1.0 eq).
-
Nucleophile: 2-Mercapto-5-methoxybenzimidazole (1.0 eq).[1]
-
Base: Sodium Hydroxide (2.2 eq) (Note: Extra base required to neutralize the HCl salt).[1]
-
Catalyst: Potassium Iodide (KI) (0.05 eq / 5 mol%).[1]
-
Solvent: Ethanol/Water (9:1 v/v).[1]
Step-by-Step Methodology
-
Preparation of Nucleophile (Thiolate):
-
In a 3-neck round bottom flask, dissolve 2-Mercapto-5-methoxybenzimidazole (10.0 g, 51.5 mmol) in Ethanol (100 mL).
-
Add NaOH (4.5 g, 113 mmol) dissolved in minimal water (10 mL).[1]
-
Stir at 25°C for 30 minutes until a clear solution forms (formation of Sodium Thiolate).
-
-
Catalyst Addition:
-
Coupling Reaction:
-
Cool the mixture to 15°C .
-
Slowly charge the Chloromethyl Hydrochloride solid (11.4 g, 51.5 mmol) portion-wise over 30 minutes.
-
Reasoning: Portion-wise addition controls the exotherm and prevents localized pH drops that could precipitate the unreacted thiol.[1]
-
Allow temperature to rise to 25–30°C naturally.
-
Stir for 4–6 hours.
-
-
Self-Validating Endpoint (TLC/HPLC):
-
Work-up (Precipitation):
-
Drying:
Troubleshooting & Critical Parameters
| Observation | Root Cause | Corrective Action |
| Low Yield (<70%) | Incomplete reaction of Chloride.[1] | Ensure KI is added. Increase temp to 35°C if necessary. |
| Pink/Red Product | Oxidation of Sulfide to Sulfoxide/Sulfone during workup.[1] | Use degassed water.[1] Maintain inert atmosphere (N2/Ar). |
| Sticky Solid | Impure precipitation.[1][4] | Slow down water addition.[1][2] Add seed crystals at the cloud point.[1] |
References
-
BenchChem Application Note: Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. (2025). Detailed workflow for Chloromethyl coupling.
-
Google Patents: Synthetic method of omeprazole intermediate (CN111303018A). Describes high-yield (78.9%) synthesis using refined chlorination steps.
-
International Journal of PharmTech Research: Novel Synthesis of Omeprazole and Pharmaceutical Impurities. (2019). Reviews impurity profiles and alternative coupling strategies.
-
ChemicalBook: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Properties. Physical data and stability profiles.[1][4][5][6]
-
NIH / PubMed: Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities. (2022).[1] Context on ICH M7 and alkyl halide risks.
Sources
- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision point that profoundly impacts project timelines, costs, and outcomes. This guide provides an in-depth cost-benefit analysis of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine , a key intermediate in pharmaceutical synthesis. We will objectively compare its performance, cost-effectiveness, and handling requirements against its most common alternative, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride , supported by experimental data and established chemical principles.
Introduction: The Strategic Importance of Pyridine Intermediates
Substituted pyridines are fundamental building blocks in medicinal chemistry. Among these, 2-(halomethyl)pyridines are particularly valuable due to their ability to act as electrophiles in nucleophilic substitution reactions, allowing for the facile construction of more complex molecular architectures.[1] 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine has emerged as a significant intermediate, primarily for the synthesis of proton pump inhibitors (PPIs), a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders.[2][3]
The central question for any process chemist or development scientist is not just whether a reagent works, but how it performs in the context of the entire synthetic workflow. This includes considerations of reaction efficiency, cost of goods, safety, and scalability. This guide directly addresses these points by comparing the bromomethyl intermediate with its chloro-analog, providing a clear framework for selecting the optimal reagent for your specific research and development needs.
Core Application: The Synthesis of Proton Pump Inhibitors (PPIs)
The primary application driving the demand for these intermediates is the synthesis of PPIs like omeprazole and its S-enantiomer, esomeprazole.[2] The core structure of these drugs consists of a benzimidazole moiety linked to a substituted pyridine ring via a methylsulfinyl bridge. The formation of this crucial C-S bond is typically achieved through a nucleophilic substitution reaction where a mercaptobenzimidazole derivative displaces the halide from the 2-halomethylpyridine intermediate.
The choice between a bromomethyl or a chloromethyl pyridine directly influences the kinetics and conditions of this key bond-forming step.
Caption: General workflow for the synthesis of a proton pump inhibitor.
Comparative Analysis: The Bromo vs. Chloro Intermediate
The decision to use the bromomethyl or chloromethyl pyridine derivative is a trade-off between reactivity, cost, and handling. Below, we dissect these factors to provide a clear comparison.
Reactivity and Reaction Kinetics: The Leaving Group Effect
The fundamental chemical difference between the two intermediates lies in the nature of the halogen atom, which functions as the leaving group during nucleophilic substitution. Bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻) because it is a weaker base and more polarizable.
This enhanced reactivity of the bromomethyl compound translates to several practical advantages in the laboratory:
-
Milder Reaction Conditions: Reactions with the bromo-intermediate can often be conducted at lower temperatures, reducing the risk of side reactions and degradation of sensitive substrates.
-
Shorter Reaction Times: The faster rate of substitution typically leads to shorter reaction times, increasing throughput and reactor efficiency.
-
Reduced Base Stoichiometry: In some cases, the higher reactivity may allow for the use of weaker bases or lower stoichiometric amounts of base, simplifying work-up procedures.
Conversely, the chloromethyl intermediate is more stable and less reactive. This can be an advantage in multi-step syntheses where the halomethyl group must survive other transformations. However, in the key coupling step, its lower reactivity often necessitates more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable conversion to the bromo-analog.
Synthesis, Availability, and Cost
Both intermediates are synthesized from a common precursor, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol . The choice of halogenating agent determines the final product.
Caption: Synthesis pathways from the common hydroxymethyl precursor.
The cost analysis must consider both the price of the final intermediate and the cost of the reagents required for its synthesis. The chloromethyl derivative is generally more common and commercially available at a lower price point, largely due to the lower cost of chlorinating agents like thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) compared to brominating agents like phosphorus tribromide (PBr₃).[4]
The table below provides a snapshot of typical laboratory-scale pricing for the more prevalent chloromethyl hydrochloride salt. The free base of the bromomethyl compound is less commonly stocked and often available upon request.
Table 1: Comparative Cost of Halomethyl Pyridine Intermediates
| Compound | CAS Number | Supplier Example | Quantity | Price (USD) | Price per Gram (USD) |
| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl | 86604-75-3 | Sigma-Aldrich | 25 g | $37.50 | $1.50 |
| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl | 86604-75-3 | TCI | 25 g | $89.00 | $3.56 |
| 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | 780752-32-1 | BenchChem | Custom Synthesis | Request Quote | Typically Higher |
Note: Prices are based on catalog listings as of early 2026 and are subject to change. Bulk pricing for industrial quantities will differ significantly.[4]
Key Takeaway: From a raw material cost perspective, the chloromethyl intermediate is the more economical choice. The higher reactivity of the bromomethyl compound must justify its higher price through improved process efficiency, yield, or purity.
Safety and Handling
Both compounds are classified as irritants, but their reactivity profiles warrant careful handling. As alkylating agents, they should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, within a well-ventilated fume hood.[5][6]
Table 2: Comparative GHS Hazard Information
| Compound | GHS Pictogram | Hazard Statements | Key Handling Precautions |
| 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | GHS07 (Irritant) | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Avoid breathing dust. Use in a fume hood. Wear protective gloves and eye protection. |
| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl | GHS07 (Irritant), GHS05 (Corrosive - in some classifications) | H315: Causes skin irritationH317: May cause an allergic skin reactionH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritation | Avoid breathing dust. Use in a fume hood. Wear protective gloves and eye protection. Prevent release to the environment.[6] |
The reagents used in their synthesis also carry significant hazards. Thionyl chloride and sulfuryl chloride are highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂). Phosphorus tribromide is also corrosive and water-reactive. Therefore, the in-house synthesis of either intermediate requires robust engineering controls and stringent safety protocols.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences, we provide parallel protocols for a representative coupling reaction with 5-methoxy-2-mercapto-1H-benzimidazole. These protocols are representative and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis of Omeprazole Sulfide using the Bromo-Intermediate
Objective: To synthesize 2-(((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)-4-methoxy-3,5-dimethylpyridine.
Materials:
-
5-Methoxy-2-mercapto-1H-benzimidazole (1.0 eq)
-
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (1.05 eq)
-
Potassium Hydroxide (KOH) (1.1 eq)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methoxy-2-mercapto-1H-benzimidazole in ethanol.
-
Add powdered potassium hydroxide to the solution and stir for 15 minutes at room temperature to form the potassium thiolate salt.
-
Add a solution of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine in ethanol dropwise to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux (approx. 78°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, cool the mixture to room temperature and add water to precipitate the crude product.
-
Filter the solid, wash with a cold ethanol/water mixture, and dry under vacuum to yield the sulfide intermediate.
Protocol 2: Synthesis of Omeprazole Sulfide using the Chloro-Intermediate
Objective: To synthesize 2-(((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)-4-methoxy-3,5-dimethylpyridine.
Materials:
-
5-Methoxy-2-mercapto-1H-benzimidazole (1.0 eq)
-
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (1.05 eq)
-
Sodium Hydroxide (NaOH) (2.2 eq)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methoxy-2-mercapto-1H-benzimidazole in ethanol.
-
Add a solution of sodium hydroxide in water (to neutralize the HCl salt and deprotonate the thiol) and stir for 15 minutes at room temperature.
-
Add the solid 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by TLC or LC-MS. The reaction typically requires 3-5 hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature and add water to precipitate the crude product.
-
Filter the solid, wash with a cold ethanol/water mixture, and dry under vacuum to yield the sulfide intermediate.
Expected Outcome: The protocol using the bromomethyl intermediate is expected to proceed faster and may result in a slightly higher yield and cleaner crude product due to the milder conditions and shorter reaction time, minimizing potential degradation.
Conclusion and Strategic Recommendations
The choice between 2-(bromomethyl)- and 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine is a classic example of a cost-versus-performance trade-off in chemical synthesis.
Choose 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine when:
-
Speed is critical: The higher reactivity can significantly shorten reaction times, accelerating discovery and development timelines.
-
Substrate is sensitive: Milder reaction conditions can improve yields and purity when working with thermally or base-labile compounds.
-
Maximizing yield is the primary goal: The potentially cleaner reaction profile can lead to higher isolated yields and simpler purification.
Choose 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride when:
-
Cost is the primary driver: The lower purchase price makes it the more economical option, especially at a larger scale.[4]
-
The reaction kinetics are acceptable: If the longer reaction times and potentially more forcing conditions do not compromise the product's integrity or the project's timeline, the cost savings are advantageous.
-
Material availability is key: The chloro-intermediate is more widely stocked by chemical suppliers.[4]
Ultimately, the optimal choice depends on a holistic evaluation of the project's specific goals. For early-stage research where speed and yield are paramount, the bromo-intermediate may provide a distinct advantage. For later-stage process development and manufacturing where cost of goods is a major factor, extensive optimization with the more economical chloro-intermediate is often the preferred industrial strategy.
References
-
Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4). Retrieved February 2, 2026, from [Link]
- Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- Google Patents. (1997). WO1997029103A2 - Synthesis of omeprazole-type pyridine derivatives and intermediates thereof.
-
Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. Retrieved February 2, 2026, from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Proton Pump Inhibitors. Retrieved February 2, 2026, from [Link]
Sources
- 1. 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | 780752-32-1 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 5. US4620008A - Processes for the preparation of omeprazole and intermediates therefore - Google Patents [patents.google.com]
- 6. Production method of omeprazole drug intermediate 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Safety Operating Guide
Personal protective equipment for handling 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
CAS: 86604-75-3 (Hydrochloride salt) / 86604-78-6 (Free base) Primary Hazard Class: Corrosive (Skin/Eye), Lachrymator, Alkylating Agent Context: Proton Pump Inhibitor (PPI) Synthesis Intermediate
Part 1: Executive Safety Directives
WARNING: This compound is not merely an irritant; it is a potent alkylating agent and lachrymator . The bromomethyl moiety renders the molecule highly electrophilic, capable of forming covalent bonds with biological nucleophiles (DNA, proteins).
The "Why" Behind the Protocol: The benzylic bromine in this structure is a "good leaving group." Upon contact with biological tissue, the carbon attached to the bromine becomes positively charged (electrophilic) and attacks nitrogen or oxygen atoms in your skin or eyes. This reaction is irreversible and results in chemical burns that may not be immediately painful but cause deep tissue damage.
Immediate Action Required:
-
Zero-Skin-Contact Policy: Treat all surfaces as potentially contaminated.
-
Fume Hood Mandatory: This compound releases lachrymatory vapors/dust. Never handle on an open bench.
-
Moisture Sensitivity: The compound hydrolyzes rapidly. Keep containers tightly sealed to prevent degradation into the corresponding alcohol and HBr gas.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient. You must deploy a Dual-Barrier System .
| Body Zone | Primary Barrier | Secondary Barrier | Scientific Rationale |
| Ocular | Chemical Splash Goggles (Indirect Vented) | Face Shield (8-inch, polycarbonate) | Reason: Powder drift is unpredictable. Contact with the eye causes immediate corneal opacity and permanent damage due to alkylation of corneal proteins. Safety glasses provide zero protection against airborne dust/vapors. |
| Dermal (Hand) | Laminate Film Gloves (e.g., Silver Shield / 4H) | Nitrile Gloves (5 mil minimum) worn over the laminate. | Reason: Brominated alkylating agents can permeate standard nitrile in <15 mins. Laminate film provides >8 hours breakthrough time. The outer nitrile glove provides grip and mechanical protection for the slippery laminate inner glove. |
| Respiratory | Engineering Control: Certified Fume Hood | Respirator (Emergency Only): Full-face respirator with OV/P100 cartridges. | Reason: Inhalation causes severe respiratory tract burns. The P100 stops dust; the Organic Vapor (OV) cartridge stops volatile hydrolysis products (HBr). |
| Body | Tyvek® Lab Coat (or chemically resistant apron) | Standard Cotton Lab Coat (Underneath) | Reason: Cotton absorbs and holds the chemical against the skin. A non-woven, chemical-resistant outer layer prevents saturation. |
Part 3: Operational Workflow & Logic
The following diagram illustrates the hierarchy of controls and decision logic for handling this compound.
Caption: Operational logic flow emphasizing engineering control verification (airflow) prior to PPE donning.
Part 4: Step-by-Step Handling Protocol
1. Pre-Operational Validation
-
Airflow Check: Verify fume hood monitor reads between 80–120 fpm (face velocity).
-
Glove Inflation Test: Inflate the outer nitrile gloves to check for pinholes before donning.
-
Neutralization Prep: Prepare a beaker of 5% Sodium Bicarbonate (NaHCO₃) or dilute ammonia solution inside the hood. This is your "quench station" for contaminated spatulas.
2. Weighing and Transfer
-
Static Control: This powder is often electrostatic. Use an anti-static gun or ionizer bar to prevent "jumping" of the powder, which causes aerosolization.
-
The "Clean-Hand/Dirty-Hand" Rule:
-
Dirty Hand (Right): Holds the spatula and touches the chemical container.
-
Clean Hand (Left): Touches the balance door and notebook. Never cross-contaminate.
-
-
Transfer: Do not transfer open containers across the lab. If moving the material to an instrument (e.g., NMR), dissolve it in solvent inside the hood and cap the tube tightly before removal.
3. Decontamination and Cleanup[1][2][3]
-
Immediate Quench: Place used spatulas and weigh boats directly into the prepared bicarbonate solution. Allow to soak for 30 minutes to hydrolyze the bromomethyl group before washing.
-
Surface Wipe: Wipe the balance and hood surface with a tissue soaked in 50% Ethanol/Water. Dispose of this tissue as solid hazardous waste.
Part 5: Emergency Response & Disposal[4]
In Case of Skin Contact:
-
Do not wait for pain. The alkylation reaction is silent at first.
-
Flush with water for 15 minutes minimum .
-
Seek medical attention and present the SDS (Safety Data Sheet).[4]
Waste Disposal:
-
Classification: Hazardous Chemical Waste.
-
Labeling: Must be labeled "Corrosive," "Toxic," and "Lachrymator."
-
Segregation: Store waste away from oxidizers (risk of exothermic reaction) and strong bases (risk of rapid polymerization or violent hydrolysis).
References
-
National Institutes of Health (NIH). (2018). Consensus Recommendations for the Safe Handling of Cytotoxic Agents. PubMed Central. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine. National Library of Medicine. Retrieved from [Link]
Sources
- 1. www3.paho.org [www3.paho.org]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
